Erythromycin A dihydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C37H67NO13 |
|---|---|
分子量 |
733.9 g/mol |
IUPAC 名称 |
(3S,4R,6S,7S,9S,12R,13R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19+,20?,21?,22-,23-,24-,25?,26-,28+,29+,30+,31-,32-,34-,35-,36+,37-/m0/s1 |
InChI 键 |
ULGZDMOVFRHVEP-NFXPYNOKSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure of Erythromycin A Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical structure of Erythromycin A dihydrate, a widely used macrolide antibiotic. By delving into its crystallographic and spectroscopic data, this document offers a foundational understanding for professionals in drug development and chemical research.
Physicochemical and Crystallographic Data
This compound (C37H67NO13·2H2O) is the hydrated form of the active pharmaceutical ingredient Erythromycin A. Its solid-state structure has been elucidated primarily through single-crystal X-ray diffraction, revealing a highly ordered molecular arrangement.
General Properties
| Property | Value | Reference |
| Chemical Formula | C37H67NO13·2H2O | |
| Molecular Weight | 769.96 g/mol | |
| CAS Number | 59319-72-1 |
Crystallographic Data
The crystal structure of this compound has been determined to be orthorhombic. The unit cell parameters and other crystallographic details are summarized below, primarily based on the data deposited in the Crystallography Open Database (COD) under the entry 5000127.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | |
| Space Group | P 21 21 21 | |
| Unit Cell Dimensions | ||
| a | 9.1829 Å | |
| b | 9.6316 Å | |
| c | 47.151 Å | |
| α, β, γ | 90° | |
| Volume | 4172.9 ų | |
| Z | 4 |
Note: Bond lengths and angles are numerous for a molecule of this size. For a complete list of atomic coordinates, bond lengths, and bond angles, researchers are directed to the Crystallography Open Database (COD) entry 5000127.
Spectroscopic Characterization
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the local chemical environment of the atoms within the crystal lattice of this compound.
Solid-State 13C NMR Data
The following table presents the solid-state 13C NMR chemical shifts for this compound as reported by Stephenson et al. (1997).
| Chemical Shift (δ) ppm | Assignment |
| 217.3 | C-9 (Ketone) |
| 177.8 | C-1 (Ester) |
| 103.7 | C-1' (Anomeric) |
| 98.0 | C-1'' (Anomeric) |
| 85.6 | C-5 |
| 82.5 | C-3 |
| 78.8 | C-11 |
| 75.7 | C-12 |
| 73.8 | C-4'' |
| 71.2 | C-3' |
| 67.9 | C-5' |
| 65.9 | C-2' |
| 49.2 | OCH3 |
| 47.4 | C-2 |
| 45.2 | N(CH3)2 |
| 38.7 | C-4 |
| 29.7 | C-7 |
| 26.8 | C-8 |
| 24.1 | C-14 |
| 22.3 | C-10 |
| 20.7 | C-6 |
| 16.5 | C-13 |
| 14.6 | C-15 (Ethyl) |
| 12.9 | C-5''-CH3 |
| 9.9 | C-6'-CH3 |
Experimental Protocols
The definitive structural data for this compound has been obtained through rigorous experimental procedures. The following sections detail the methodologies for the key analytical techniques employed.
Single-Crystal X-ray Crystallography
The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction.
Crystal Growth: High-quality single crystals were grown by the vapor diffusion method. A solution of Erythromycin A in water-saturated ethyl acetate was subjected to slow diffusion of n-pentane.
Data Collection: A suitable single crystal was mounted on a goniometer. X-ray diffraction data was collected using a diffractometer, typically with Mo Kα radiation. The diffraction intensities were measured over a range of angles.
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². The positions of non-hydrogen atoms were refined anisotropically. Hydrogen atoms bonded to heteroatoms were located from the difference Fourier map and refined, while other hydrogen atoms were placed in calculated positions.
Solid-State 13C NMR Spectroscopy
Solid-state 13C NMR spectra were acquired to characterize the polymorphic form and to probe the local environment of the carbon atoms in the crystalline solid.
Sample Preparation: A powdered sample of this compound was packed into a zirconia rotor.
Instrumentation: Spectra were recorded on a solid-state NMR spectrometer.
Data Acquisition: Cross-polarization/magic-angle spinning (CP/MAS) techniques were used to acquire the 13C NMR spectra. A contact time in the range of 1-2 ms and a recycle delay of several seconds were typically employed. Chemical shifts were referenced to an external standard.
Structural Determination Workflow
The logical flow for the elucidation of the chemical structure of this compound is a multi-step process that integrates chemical synthesis and purification with advanced analytical techniques.
Caption: Workflow for the structural determination of this compound.
An In-depth Technical Guide to Erythromycin A Dihydrate (CAS: 59319-72-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin A is a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythreus). The dihydrate form, identified by CAS number 59319-72-1, is a stable and commonly used form of the active pharmaceutical ingredient. This guide provides a comprehensive technical overview of Erythromycin A dihydrate, detailing its physicochemical properties, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and established experimental protocols for its analysis. It is designed to be a core resource for professionals engaged in research and development involving this widely utilized antibiotic.
Physicochemical Properties
This compound is a white crystalline powder. Its stability and solubility are critical parameters for formulation and analytical method development.
| Property | Value |
| CAS Number | 59319-72-1 |
| Molecular Formula | C₃₇H₆₇NO₁₃·2H₂O |
| Molecular Weight | 769.96 g/mol |
| Melting Point | 135-140 °C |
| Solubility | Very slightly soluble in water (~2 mg/mL). Freely soluble in alcohols, acetone, and chloroform. |
| Appearance | White Crystal Powder |
| Storage | Store at 2-8°C |
Mechanisms of Action
Erythromycin A exhibits multiple mechanisms of action, including its primary antibacterial effect and secondary anti-inflammatory and pro-motility properties.
Antibacterial Action: Protein Synthesis Inhibition
The principal mechanism of Erythromycin A is the inhibition of bacterial protein synthesis. It binds reversibly to the 23S rRNA molecule within the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), physically obstructing the passage of the growing polypeptide chain. This leads to the dissociation of peptidyl-tRNA from the ribosome, effectively halting protein elongation and resulting in a bacteriostatic effect. Human ribosomes (40S and 60S subunits) are unaffected, providing the basis for selective toxicity.
Anti-Inflammatory Action: NF-κB Pathway Inhibition
Erythromycin possesses clinically significant anti-inflammatory properties, independent of its antibacterial activity. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. By interacting with the NF-κB signaling pathway downstream of IκB dissociation, erythromycin reduces the expression of pro-inflammatory cytokines like IL-8.
Pro-motility Action: Motilin Receptor Agonism
Erythromycin acts as an agonist at motilin receptors in the gastrointestinal (GI) tract. This explains its common side effect of GI upset and its off-label use as a prokinetic agent to improve gastric emptying. Binding to motilin receptors, which are Gq protein-coupled, activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and smooth muscle contraction.
An In-depth Technical Guide to Erythromycin A Dihydrate: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of Erythromycin A dihydrate, a widely used macrolide antibiotic. The document details its chemical formula and molecular weight, outlines experimental protocols for its characterization, and illustrates its mechanism of action through a signaling pathway diagram.
Molecular Weight and Chemical Formula
Erythromycin A is a complex organic molecule produced by the bacterium Saccharopolyspora erythraea.[1] It is often supplied in its dihydrate form, which incorporates two molecules of water into its crystal structure. This hydration affects its molecular weight.
There are some inconsistencies across various data sources regarding the precise molecular formula and weight of the hydrated form. This guide clarifies these values based on established chemical principles and available data.
1.1. Quantitative Data Summary
The table below summarizes the molecular properties of Erythromycin A and its dihydrate form.
| Property | Erythromycin A (Anhydrous) | This compound |
| Chemical Formula | C₃₇H₆₇NO₁₃[2][3][4] | C₃₇H₆₇NO₁₃•2H₂O[][6][7] |
| Molecular Weight | 733.93 g/mol [8] | 769.96 g/mol [][6][7] |
| Monoisotopic Mass | 733.46124119 Da | 769.4822908 Da (Calculated) |
| CAS Number | 114-07-8 | 59319-72-1[][6][7] |
Note: The molecular formula C₃₇H₇₁NO₁₅ is sometimes used for the dihydrate, representing the total atomic composition.[9]
Experimental Protocols for Characterization
The determination of the molecular weight and formula of this compound relies on several key analytical techniques.
2.1. Determination of Molecular Formula: Combustion Analysis
Combustion analysis is a fundamental method for determining the empirical formula of an organic compound.[10][11]
Methodology:
-
A precisely weighed sample of this compound is combusted in a furnace with excess oxygen.
-
The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are passed through separate absorption tubes.
-
The mass of CO₂ and H₂O produced is determined by the change in mass of the absorption tubes.[12]
-
From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample are calculated.
-
The mass of nitrogen is determined by other methods, such as the Dumas or Kjeldahl method.
-
The mass of oxygen is typically determined by subtracting the masses of carbon, hydrogen, and nitrogen from the total sample mass.
-
The masses of each element are converted to moles, and the simplest whole-number ratio of moles provides the empirical formula.[11][13]
-
The molecular formula is then determined by comparing the empirical formula mass with the molecular weight obtained from mass spectrometry.[10]
2.2. Determination of Molecular Weight: Mass Spectrometry
Mass spectrometry is a powerful technique for accurately determining the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for large molecules like erythromycin.
Methodology:
-
A dilute solution of this compound is prepared in a suitable solvent.
-
The solution is introduced into the electrospray ion source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺.
-
The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
The mass spectrum will show a peak corresponding to the [M+H]⁺ ion of the anhydrous form (Erythromycin A), from which the molecular weight can be determined.[14][15] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.[14]
2.3. Structural Characterization: NMR and IR Spectroscopy
While not directly providing the molecular weight or formula, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure of Erythromycin A.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of its complex structure.[16][17]
-
IR Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups, such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds. The presence of water of hydration can also be observed.[18]
Diagrams
3.1. Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of this compound.
3.2. Signaling Pathway: Mechanism of Action of Erythromycin
Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[][9] It also possesses anti-inflammatory properties.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. synarchive.com [synarchive.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scbt.com [scbt.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. magritek.com [magritek.com]
- 18. [IR spectral research on erythromycin mono- and dihydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for Erythromycin A dihydrate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of Erythromycin A Dihydrate
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of active pharmaceutical ingredients is paramount. This guide provides a detailed overview of the spectroscopic data for this compound, a widely used macrolide antibiotic. The information presented herein is crucial for quality control, structural elucidation, and stability studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Erythromycin A. Both ¹H and ¹³C NMR are routinely employed.
¹H NMR Spectral Data
The ¹H NMR spectrum of Erythromycin A is complex due to the large number of protons in the molecule. The following table summarizes the key proton chemical shifts.
| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ |
| Anomeric (H-1') | ~4.84 |
| Anomeric (H-1'') | ~4.39 |
| N(CH₃)₂ | Overlapping signals |
| OCH₃ | Present |
| Various CH, CH₂, CH₃ | Multiplets from ~1.0 to 5.1 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of Erythromycin A.
| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl₃ |
| C=O (lactone) | ~175.7 |
| C=O (ketone) | ~222.0 |
| Anomeric (C-1') | Resonances present |
| Anomeric (C-1'') | Resonances present |
| N(CH₃)₂ | Two equivalent methyl carbons |
| OCH₃ | One methoxy carbon |
| Various CH, CH₂, CH₃ | Signals from ~15 to 100 |
Note: Solid-state ¹³C NMR spectra of this compound can show dramatic changes upon loss of water molecules, indicating an influence on the local chemical environment.[1]
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of macrolide antibiotics like Erythromycin A is as follows:
-
Sample Preparation: Dissolve approximately 15 mg of the this compound sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[2] The concentration can be adjusted based on the specific experiment and instrument sensitivity. For quantitative NMR (qNMR), a precisely weighed internal standard is added.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz or 600 MHz instrument.[2][3]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For qNMR, a long relaxation delay (e.g., 64 seconds) is crucial to ensure accurate quantification.[2]
-
¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum. Techniques like Nuclear Overhauser Effect (NOE) polarization transfer and ¹H decoupling are used to enhance signal intensity.[4]
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments can be performed[3][4]:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds, which is useful for identifying quaternary carbons.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is valuable for conformational analysis.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups and characterizing the solid-state properties of this compound. The IR spectra of different crystalline and amorphous forms of erythromycin hydrates have been studied to understand the system of intermolecular hydrogen bonds.[5]
IR Spectral Data
The following table summarizes the characteristic IR absorption bands for Erythromycin A.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3450 | O-H stretching (hydroxyl groups and water of hydration) |
| ~2970 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (lactone) |
| ~1700 | C=O stretching (ketone) |
| ~1160 | C-O stretching |
| ~1050 | C-O stretching |
Note: The specific peak positions and shapes can be influenced by the hydration state and crystalline form of the sample.[5][6]
Experimental Protocol for IR Spectroscopy
For the analysis of powdered samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used due to its minimal sample preparation requirements.[7]
-
Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[8]
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).[8] A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 500) are averaged.[8] The system should be purged with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.[8]
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of Erythromycin A, which aids in its identification and the characterization of related substances.
Mass Spectral Data
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of macrolides.
| m/z (mass-to-charge ratio) | Ion Assignment |
| 734.3 - 734.5 | [M+H]⁺ (protonated molecule)[9][10][11] |
| 716.0 - 716.5 | [M+H-H₂O]⁺ (loss of water)[11] |
| 576.0 - 576.3 | [M+H-cladinose]⁺ (loss of the cladinose sugar)[9][11] |
| 558.3 | Fragment ion[9] |
| 540.4 | Fragment ion[9] |
| 158.2 | [desosamine+H]⁺ (protonated desosamine sugar)[11] |
Note: The relative intensities of these ions can be influenced by the instrument settings, such as the ion transfer tube temperature.[9]
Experimental Protocol for Mass Spectrometry
A common approach for the analysis of Erythromycin A is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture, such as water and acetonitrile with a small amount of formic acid.[9]
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is typically used.[12]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is employed.[9][13]
-
Flow Rate: A typical flow rate is around 0.4 to 0.7 mL/min.[9][13]
-
-
Mass Spectrometric Detection (MS):
-
Ionization Source: An Electrospray Ionization (ESI) source is commonly used in positive ion mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or triple quadrupole mass analyzer can be used.[13]
-
MS Parameters: Key parameters to optimize include the ion spray voltage, temperature, and gas flows (e.g., curtain gas, ion spray gas).[10] For tandem mass spectrometry (MS/MS), collision energy is also an important parameter.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. asdlib.org [asdlib.org]
- 3. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. [IR spectral research on erythromycin mono- and dihydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial spectrum of Erythromycin A against Gram-positive bacteria
An In-depth Technical Guide on the Antimicrobial Spectrum of Erythromycin A against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin A, a macrolide antibiotic, has long been a cornerstone in the treatment of infections caused by Gram-positive bacteria. Its efficacy is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Erythromycin A against a range of clinically relevant Gram-positive bacteria. It includes quantitative data on its activity, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and common resistance pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Antimicrobial Spectrum of Erythromycin A
Erythromycin A exhibits a broad spectrum of activity against many Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Erythromycin A against various Gram-positive species as reported in the scientific literature. These values can vary depending on the strain, the presence of resistance mechanisms, and the testing methodology used.
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin A against Staphylococcus aureus
| Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Susceptible Isolates | 0.25 - 1 | - | - | |
| Resistant Isolates | ≥8 - 2048 | - | - | |
| Clinical Isolates (General) | 0.25 - 2048 | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Erythromycin A against Streptococcus pneumoniae
| Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Susceptible Isolates | 0.063 - 0.13 | 0.063 | 0.13 | |
| M-phenotype Resistance | 1 - 64 | - | - | |
| Clinical Isolates (General) | 0.125 - >256 | >256 | >256 |
Table 3: Minimum Inhibitory Concentration (MIC) of Erythromycin A against Streptococcus pyogenes (Group A Streptococcus)
| Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Susceptible Isolates | <0.5 | - | <0.5 | |
| Resistant Isolates | 1 - 16 | - | - | |
| Clinical Isolates (Korea) | - | 16 | >512 | |
| Clinical Isolates (Japan) | - | >16 | >16 |
Table 4: Minimum Inhibitory Concentration (MIC) of Erythromycin A against Other Clinically Relevant Gram-positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Listeria monocytogenes | 0.05 - 0.20 | - | - | |
| Corynebacterium diphtheriae | <0.016 - >256 | - | - | |
| Enterococcus faecalis | Resistant isolates: 44-61% | - | - | |
| Bacillus subtilis | 0.125 | - | - |
Clinical and Laboratory Standards Institute (CLSI) Breakpoints for Erythromycin Susceptibility Testing:
The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies like the CLSI. These breakpoints categorize bacteria as susceptible (S), intermediate (I), or resistant (R) to an antibiotic.
-
Staphylococcus aureus : S ≤ 0.5 µg/mL; I = 1-4 µg/mL; R ≥ 8 µg/mL
-
Streptococcus pneumoniae : S ≤ 0.25 µg/mL; I = 0.5 µg/mL; R ≥ 1 µg/mL
-
Streptococcus pyogenes : S ≤ 0.25 µg/mL; I = 0.5 µg/mL; R ≥ 1 µg/mL
-
Enterococcus spp. : S ≤ 0.5 µg/mL; I = 1-4 µg/mL; R ≥ 8 µg/mL
Mechanism of Action of Erythromycin A
Erythromycin A exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 23S ribosomal RNA (rRNA) molecule within the 50S subunit of the bacterial ribosome. This binding site is located at or near the peptidyl transferase center and interferes with the translocation step of polypeptide chain elongation. Specifically, it blocks the exit tunnel through which the nascent polypeptide chain emerges, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.
Caption: Mechanism of action of Erythromycin A in Gram-positive bacteria.
Mechanisms of Resistance in Gram-positive Bacteria
The clinical utility of Erythromycin A has been challenged by the emergence of bacterial resistance. The two primary mechanisms of resistance in Gram-positive bacteria are target site modification and active efflux.
-
Target Site Modification (MLSB Phenotype): This is the most common mechanism and confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype). It is mediated by the erm (erythromycin ribosome methylation) genes, which encode methyltransferases. These enzymes methylate a specific adenine residue in the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides to the ribosome, allowing protein synthesis to proceed.
-
Active Efflux (M Phenotype): This mechanism involves the active transport of the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration. It is mediated by the mef (macrolide efflux) genes, which encode for a membrane-bound efflux pump. This mechanism confers resistance only to 14- and 15-membered macrolides (M phenotype).
Caption: Primary mechanisms of Erythromycin A resistance in Gram-positive bacteria.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of Erythromycin A relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures. The most common methods for determining the MIC are broth microdilution and agar dilution.
Broth Microdilution Method
This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Materials:
-
Erythromycin A powder (analytical grade)
-
Appropriate solvent for Erythromycin A (e.g., ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield a final concentration of approximately 5 x 105 CFU/mL in the wells)
-
Positive control (bacterial suspension in broth without antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of Erythromycin A at a high concentration (e.g., 1000 µg/mL) in the appropriate solvent.
-
Preparation of Antibiotic Dilutions: Perform serial twofold dilutions of the Erythromycin A stock solution in CAMHB in the wells of the microtiter plate to achieve the desired final concentration range.
-
Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Erythromycin A that completely inhibits visible growth of the bacterium as detected by the unaided eye.
Caption: Experimental workflow for the broth microdilution method.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar plates.
Materials:
-
Erythromycin A powder (analytical grade)
-
Appropriate solvent for Erythromycin A
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to yield a final concentration of approximately 104 CFU per spot)
-
Inoculator (e.g., multipoint replicator)
-
Positive control (agar plate without antibiotic)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic-Agar Plates: Prepare a series of MHA plates containing serial twofold dilutions of Erythromycin A. A control plate with no antibiotic is also prepared.
-
Inoculation: Once the agar has solidified, spot the standardized bacterial inoculum onto the surface of each plate using an inoculator. Multiple strains can be tested on the same plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC
The Neuroprotective Potential of Erythromycin A: A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence and Mechanisms of Action
Erythromycin A, a macrolide antibiotic, has garnered significant interest for its neuroprotective properties, independent of its antimicrobial activity. This technical guide synthesizes the current body of preclinical research, offering a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the quantitative efficacy of Erythromycin A across various neurological injury models, detail the experimental protocols utilized in these key studies, and illuminate the intricate signaling pathways underlying its neuroprotective effects.
Quantitative Efficacy of Erythromycin A in Neuroprotection
The neuroprotective effects of Erythromycin A have been quantified in several preclinical models of neurological injury, primarily focusing on cerebral ischemia and spinal cord injury. The data consistently demonstrate a significant reduction in neuronal damage and improvement in functional outcomes.
Cerebral Ischemia Models
Erythromycin A has shown robust neuroprotective effects in animal models of both global and focal cerebral ischemia. Pre-treatment, in particular, appears to induce a state of ischemic tolerance.
Table 1: Neuroprotective Effects of Erythromycin A in Cerebral Ischemia Models
| Research Model | Erythromycin A Dosage | Timing of Administration | Key Quantitative Outcomes | Reference |
| Global Cerebral Ischemia (Rat) | 25 mg/kg (intramuscularly) | 12 hours pre-ischemia | Improved postischemic neuronal survival in hippocampal CA1 and CA3 sectors; Reduced functional deficit.[1] | [1] |
| Focal Cerebral Ischemia (Rat) | 50 mg/kg (subcutaneous) | Immediately after ischemia | Significantly reduced infarct volume (p<0.01) and edema volume (p<0.05); Improved neurological deficit scores (p<0.05) at 24 and 72 hours.[2][3] | [2][3] |
| Focal Cerebral Ischemia (Rat) | 20, 35, 50 mg/kg | Preconditioning | Dose-dependent reduction in cerebral infarction volume (significant at all tested doses, p<0.05), with the most significant effect at 35 mg/kg.[4] | [4] |
| Oxygen-Glucose Deprivation (OGD) (Cultured Neuronal Cells) | 100 µM | Before OGD | Significantly reduced cell death.[2] | [2] |
Other Neurological Injury Models
The therapeutic potential of Erythromycin A extends beyond cerebral ischemia to other models of CNS injury.
Table 2: Neuroprotective and Therapeutic Effects of Erythromycin A in Other CNS Injury Models
| Research Model | Erythromycin A Dosage | Timing of Administration | Key Quantitative Outcomes | Reference |
| Deep Hypothermic Circulatory Arrest (Piglet) | 25 mg/kg (intravenous) | 12 hours prior to arrest | Significantly lower neuronal injury in the motor cortex (2.53 ± 1.22 vs. 3.74 ± 1.47 in vehicle, p<0.01).[5] | [5] |
| Spinal Cord Injury (Mouse) - Azithromycin | Not specified for Erythromycin | 30 min and 3 hours post-injury | Improved locomotor recovery.[6] Note: This study used Azithromycin, a related macrolide. | [6] |
| Myotonic Dystrophy (Mouse Model) | Not specified | Systemic and oral | Rescued Clcn1 exon 7a exclusion rate to 83% from 57% (p=0.000005); Improved Atp2a1 exon 22 inclusion rate to 76% from 31% (p=0.0000001).[7] | [7] |
Key Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further investigation. The following sections detail the protocols from key studies.
Cerebral Ischemia Models
1. Transient Global Cerebral Ischemia in Rats
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: 15 minutes of transient global cerebral ischemia.
-
Treatment: A single dose of Erythromycin (25 mg/kg, intramuscularly) or vehicle was administered 6, 12, or 24 hours before the ischemic event.
-
Outcome Measures: Neurological deficit was evaluated daily. Neuronal cell survival in the hippocampus was assessed after 7 days of reperfusion. Cerebral bcl-2 mRNA and protein expression were analyzed at 6 and 24 hours post-treatment.[1]
2. Permanent Focal Cerebral Ischemia (MCAO) in Rats
-
Animal Model: Sprague-Dawley rats.
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO).
-
Treatment: A single subcutaneous injection of erythromycin lactobionate (50 mg/kg) or vehicle was given immediately after ischemia.
-
Outcome Measures: Infarct volume, edema index, and neurological performance were evaluated at 24 and 72 hours after MCAO. Immunohistochemical analyses for oxidative stress markers (4-HNE, 8-OHdG) and inflammation markers (Iba-1, TNF-α) were conducted.[3][8]
3. Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neuronal Cultures
-
Cell Model: Primary cortical neuronal cell cultures from Sprague-Dawley rats.
-
Injury Induction: 3 hours of oxygen-glucose deprivation.
-
Treatment: 10 or 100 µM of Erythromycin was added before OGD.
-
Outcome Measure: Cell viability was assessed after OGD.[2]
Signaling Pathways in Erythromycin A-Mediated Neuroprotection
The neuroprotective effects of Erythromycin A are not attributed to a single mechanism but rather to a multimodal action involving the modulation of several key signaling pathways. The primary mechanisms identified are anti-inflammatory, anti-apoptotic, and antioxidant effects.
Anti-Inflammatory Pathway
A significant component of Erythromycin A's neuroprotective action is its ability to suppress the inflammatory cascade that is typically activated following a neurological injury.
-
Suppression of Pro-inflammatory Genes: Erythromycin preconditioning has been shown to almost completely suppress the induction of pro-inflammatory genes following global cerebral ischemia.[9] This leads to a net down-regulation of the majority of genes that are otherwise up-regulated by ischemia.[9]
-
Reduction of Inflammatory Markers: Treatment with Erythromycin significantly reduces the expression of inflammatory markers such as Iba-1 (a marker for microglia activation) and TNF-α.[2][3] In some models, it has also been shown to inhibit the expression of IL-6 and IL-8.[10]
-
Inhibition of Neutrophil Activity: Erythromycin can inhibit the activation of NADPH oxidase in neutrophils, a key enzyme in the production of reactive oxygen species (ROS) during the inflammatory response.[11] It also accelerates neutrophil apoptosis, thereby shortening their lifespan and reducing the duration of the inflammatory response.[12][13]
Anti-Apoptotic Pathway
Erythromycin A also confers neuroprotection by directly interfering with programmed cell death, or apoptosis, in neurons.
-
Modulation of Bcl-2 Family Proteins: While some studies have shown a transient and small up-regulation of the anti-apoptotic protein Bcl-2 mRNA, the changes in protein levels were not significant, suggesting that this may not be the primary anti-apoptotic mechanism.[1]
-
Inhibition of Apoptosis-Inducing Genes: Despite its profound anti-inflammatory effects, Erythromycin treatment has little effect on the expression of apoptosis-inducing genes after ischemia.[9] However, it does significantly reduce the number of TUNEL-positive (apoptotic) cells.[3]
-
ERK/MAPK Pathway Inhibition: In a model of nasal polyposis, Erythromycin was found to induce apoptosis in hyperproliferative cells by inhibiting the activation of the ERK/MAPK signaling pathway.[14] While not a direct neuronal study, this suggests a potential mechanism for modulating cell survival.
Other Neuroprotective Mechanisms
-
Antioxidant Effects: Erythromycin significantly suppresses the accumulation of oxidative stress markers such as 4-HNE and 8-OHdG.[2][3] This suggests that it can protect against neuronal damage by reducing oxidant stress.[3]
-
Upregulation of nNOS: In focal cerebral ischemia models, Erythromycin preconditioning leads to a significant increase in the levels of neuronal nitric oxide synthase (nNOS).[4][15] The upregulation of nNOS is believed to be a potential mechanism for inducing ischemic tolerance.[15]
-
Interaction with Motilin Receptors: Erythromycin is a known motilin receptor agonist.[16] While primarily associated with gastrointestinal motility, motilin receptors are also present on neurons, and their activation may play a role in the central effects of Erythromycin.[17][18]
References
- 1. The antibiotic erythromycin induces tolerance against transient global cerebral ischemia in rats (pharmacologic preconditioning) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of erythromycin on cerebral ischemia reperfusion-injury and cell viability after oxygen-glucose deprivation in cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of erythromycin on ischemic injury following permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of Erythromycin Pre-adaptation on Focal Cerebral Ischemia in Rats and its Changes in TNF-α and nNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin induced neuroprotection during prolonged deep hypothermic circulatory arrest in an acute porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Delayed Azithromycin Treatment Improves Recovery After Mouse Spinal Cord Injury [frontiersin.org]
- 7. Oral administration of erythromycin decreases RNA toxicity in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stork: Neuroprotective effects of erythromycin on ischemic injury following permanent focal cerebral ischemia in rats [storkapp.me]
- 9. Induction of cerebral ischemic tolerance by erythromycin preconditioning reprograms the transcriptional response to ischemia and suppresses inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of erythromycin on human peripheral neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erythromycin shortens neutrophil survival by accelerating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erythromycin pretreatment induces tolerance against focal cerebral ischemia through up-regulation of nNOS but not down-regulation of HIF-1α in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Erythromycin and its derivatives with motilin-like biological activities inhibit the specific binding of 125I-motilin to duodenal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erythromycin inhibited glycinergic inputs to gastric vagal motoneurons in brainstem slices of newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Erythromycin inhibits rabbit pyloric smooth muscle through neuronal motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Erythromycin A Dihydrate Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic produced by Saccharopolyspora erythraea (formerly Streptomyces erythreus), is a widely utilized bacteriostatic agent in cell culture and various research applications.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome, which prevents the translocation step of protein synthesis.[2][][4][5][6][7] This targeted action against bacteria, with minimal effects on eukaryotic cells which possess 40S and 60S ribosomal subunits, makes it a valuable tool for preventing and controlling bacterial contamination in mammalian and other eukaryotic cell cultures.[] Erythromycin A dihydrate is a stable and commonly used form of this antibiotic.[] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for cell culture use.
Data Presentation
This compound Properties
| Property | Value | References |
| Molecular Formula | C37H67NO13 · 2H2O | [2][] |
| Molecular Weight | 733.93 g/mol (anhydrous) | [2][9] |
| Appearance | White to off-white crystalline powder | [2] |
| pKa | 8.8 | [9][10] |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit | [2][][4][5][6][7] |
Solubility Data
| Solvent | Solubility | References |
| Ethanol | Freely soluble (e.g., 50 mg/mL) | [9][11] |
| Methanol | Soluble | [10][11][12][13][14] |
| Acetone | Freely soluble | [9][12][14] |
| Chloroform | Soluble | [9][12][14] |
| Water | Slightly soluble (~2 mg/mL) | [9][10][11] |
| Dimethyl sulfoxide (DMSO) | Soluble | [10][11] |
Recommended Concentrations and Storage
| Solution Type | Concentration | Recommended Storage | Shelf Life | References |
| Stock Solution | 10 mg/mL in 95-100% Ethanol | -20°C in aliquots | Up to 1 year | [1][15][16][17] |
| Working Concentration | 0.1 - 200 µg/mL in cell culture medium | 2-8°C (in media) | ~24 hours at pH 7.0-7.5 | [1][9] |
Experimental Protocols
Protocol 1: Preparation of 10 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
95-100% Ethanol (molecular biology grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated balance
-
Vortex mixer
-
Sterile membrane filter (0.22 µm porosity) and syringe (optional, see note)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the appropriate volume of 95-100% ethanol.[16] For a 10 mg/mL solution, add 10 mL of ethanol to 100 mg of powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless to faint yellow.
-
Sterilization (Optional): Ethanol solutions are generally self-sterilizing. However, for critical applications, the solution can be sterilized by filtering through a 0.22 µm sterile membrane filter. Note that some filter materials may be soluble in ethanol, so ensure filter compatibility.[2] It is often recommended to prepare the solution aseptically to avoid the need for filtration.[16]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.[18] Store the aliquots at -20°C.[1][16]
Protocol 2: Use of Erythromycin Stock Solution in Cell Culture
Materials:
-
Prepared 10 mg/mL this compound stock solution
-
Complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw an aliquot of the 10 mg/mL Erythromycin stock solution at room temperature.
-
Dilution: Dilute the stock solution into your complete cell culture medium to achieve the desired final working concentration. A common working concentration for routine contamination prevention is in the range of 0.5-10 µg/mL, though concentrations up to 200 mg/L (or µg/mL) have been used.[1][9] For example, to prepare 100 mL of medium with a final concentration of 5 µg/mL:
-
Calculate the volume of stock solution needed: (5 µg/mL * 100 mL) / 10,000 µg/mL = 0.05 mL or 50 µL.
-
Aseptically add 50 µL of the 10 mg/mL stock solution to 100 mL of cell culture medium.
-
-
Mixing and Application: Gently mix the medium containing erythromycin. Use this supplemented medium for your cell culture experiments.
-
Stability Considerations: Erythromycin is most stable at a pH of around 8.5 and has limited stability in neutral pH cell culture media at 37°C (stable for approximately 24 hours).[1] It is extremely unstable at a pH below 6.0.[1] For long-term experiments, the medium should be replaced every 24-48 hours to maintain the effective concentration of the antibiotic.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway: Mechanism of Action
Caption: Mechanism of Action of Erythromycin.
References
- 1. Erythromycin, 5 g, CAS No. 114-07-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Austria [carlroth.com]
- 2. himedialabs.com [himedialabs.com]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Erythromycin Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Erythromycin Stock Solution [novoprolabs.com]
- 16. Stock Solution [mmbio.byu.edu]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Erythromycin A Dihydrate Solubility
Topic: Erythromycin A Dihydrate Solubility in Ethanol versus DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin is a macrolide antibiotic with a broad spectrum of activity against various bacteria.[1][2] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various solvent systems. For in vitro studies, stock solutions are typically prepared in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Understanding the solubility of this compound in these solvents is critical for accurate experimental design, ensuring complete dissolution and avoiding precipitation during assays. These application notes provide a comparative analysis of the solubility of this compound in ethanol and DMSO, along with a detailed protocol for solubility determination.
Data Presentation: Solubility of Erythromycin A
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of Erythromycin A can vary based on the specific form of the compound (e.g., dihydrate vs. anhydrous) and the experimental conditions such as temperature. Below is a summary of reported solubility values for Erythromycin in ethanol and DMSO.
| Solvent | Reported Solubility (mg/mL) | Source / Comments |
| Ethanol | 30 | (Cayman Chemical) For Erythromycin base.[3] |
| 50 | (Sigma-Aldrich) For Erythromycin base. | |
| 100 | (Selleck Chemicals) For Erythromycin base.[4] | |
| ~342 | Calculated from mole fraction data for this compound at 30°C.[5] | |
| DMSO | 15 | (Cayman Chemical) For Erythromycin base.[3] |
| 100 | (Selleck Chemicals) For Erythromycin base.[4] | |
| Soluble | (Carl ROTH) Qualitative data.[6] | |
| Soluble | (ResearchGate) Qualitative data for this compound.[5] |
Note: The variability in reported solubility values may be attributed to different experimental methodologies, temperatures, and the specific form of erythromycin used. It is recommended to experimentally determine the solubility for the specific batch and conditions used in your laboratory.
Experimental Protocols
A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This method is considered the gold standard for thermodynamic solubility measurements.[9]
Objective: To determine the thermodynamic solubility of this compound in ethanol and DMSO.
Materials:
-
This compound powder
-
Anhydrous ethanol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Solvent: Use high-purity anhydrous ethanol and DMSO.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 5 mL of ethanol or DMSO).
-
Add an excess amount of this compound powder to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
Sample Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Erythromycin A in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared to determine the concentration of the unknown samples.
-
Calculation of Solubility: Back-calculate the concentration in the original undiluted supernatant to determine the solubility of this compound in mg/mL.
-
Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent.[10]
Visualization of Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of Erythromycin.
Caption: Experimental workflow for determining this compound solubility.
Caption: Mechanism of action of Erythromycin.
Discussion
The compiled data indicates that Erythromycin A generally exhibits higher solubility in ethanol compared to DMSO, although some sources report equal solubility. The wide range in reported values underscores the importance of in-house solubility determination for the specific experimental conditions. The provided shake-flask protocol is a robust method for obtaining reliable thermodynamic solubility data.
Erythromycin's primary mechanism of antibacterial action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit in bacteria.[1][][12] Additionally, it has demonstrated anti-inflammatory effects in human cells by inhibiting the NF-κB signaling pathway.[13] Understanding these mechanisms is crucial for its application in both infectious disease and inflammatory condition research.
Conclusion
For researchers, scientists, and drug development professionals, a thorough understanding of the solubility characteristics of this compound is paramount for reliable and reproducible experimental outcomes. It is recommended to use the provided shake-flask protocol to determine the solubility in the specific solvent and conditions relevant to the intended application. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's mechanism of action.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erythromycin in Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic that is widely used in research and clinical settings for its bacteriostatic activity against a broad spectrum of bacteria. It is a crucial tool for the selection of genetically modified bacteria and for studying antibiotic resistance mechanisms. Erythromycin functions by inhibiting protein synthesis in susceptible bacteria, thereby preventing their growth. This is achieved by its binding to the 50S subunit of the bacterial ribosome, which ultimately interferes with the translocation step of polypeptide synthesis.
These application notes provide detailed protocols for determining the optimal working concentration of Erythromycin for bacterial selection, preparing stock solutions, and understanding its mechanism of action.
Data Presentation: Recommended Erythromycin Concentrations
The optimal working concentration of Erythromycin can vary depending on the bacterial species, the specific strain, and the plasmid conferring resistance. The following tables provide a summary of generally accepted concentrations for selection and the Minimum Inhibitory Concentration (MIC) ranges for quality control strains.
Table 1: Recommended Working Concentrations for Bacterial Selection
| Bacterial Species | Recommended Working Concentration (µg/mL) | Notes |
| Escherichia coli | 50 | For selection of resistant strains. |
| General Cell Culture | 50 - 200 | To prevent or control bacterial contamination. |
| Staphylococcus aureus | 0.0073 - 0.073 (10⁻⁸ to 10⁻⁷ M) | Optimal concentration for inducing resistance. |
Table 2: CLSI and EUCAST Quality Control Ranges for Erythromycin MIC (µg/mL)
| Quality Control Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.03 - 0.12 | Not specified |
Mandatory Visualizations
Erythromycin's Mechanism of Action
The following diagram illustrates how Erythromycin inhibits protein synthesis in bacteria.
Caption: Mechanism of Erythromycin action on the bacterial ribosome.
Experimental Workflow: Broth Microdilution for MIC Determination
This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of Erythromycin using the broth microdilution method.
Caption: Workflow for the Broth Microdilution MIC Assay.
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution
Erythromycin is poorly soluble in water but readily dissolves in ethanol.
Materials:
-
Erythromycin powder
-
95-100% Ethanol (sterile)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm, ethanol-compatible) - optional
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Erythromycin powder. For a 10 mg/mL stock solution, weigh 200 mg of Erythromycin.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of 100% ethanol (e.g., 20 mL for a 10 mg/mL solution) in a fume hood.
-
Vortex the tube until the Erythromycin is completely dissolved.
-
(Optional) For applications requiring a sterile solution, filter the stock solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile tube. Note that some sources advise against filter sterilization as ethanol may dissolve the filter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year. The stock solution can also be stored at 2-8°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Erythromycin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture (18-24 hours old)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Erythromycin stock solution in CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Prepare Inoculum: From a fresh bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plate: Dilute the standardized bacterial suspension and add it to each well (except the negative control) of the microtiter plate to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Negative Control: A well containing only broth.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Erythromycin that completely inhibits visible growth of the organism.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
Erythromycin stock solution
-
Molten agar medium (e.g., Mueller-Hinton agar), cooled to 50°C
-
Sterile petri dishes
-
Bacterial culture (18-24 hours old)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Multi-point inoculator (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Antibiotic Plates: Add appropriate volumes of the Erythromycin stock solution to molten agar to create a series of plates with decreasing concentrations of the antibiotic. Also, prepare an antibiotic-free control plate.
-
Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multi-point inoculator can be used for this purpose.
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Erythromycin that prevents the visible growth of the bacteria on the agar.
Troubleshooting
-
Precipitation of Erythromycin in Media: Erythromycin, particularly Erythromycin Stearate, is poorly soluble in aqueous solutions and may precipitate when an ethanolic stock is added to culture media. To avoid this, warm the medium to 37°C and add the stock solution drop-wise while gently swirling.
-
Instability in Acidic Conditions: Erythromycin is unstable in acidic conditions. Ensure the pH of the culture medium is neutral to alkaline for optimal activity.
-
Inducible Resistance: Some bacteria, like Staphylococcus aureus, can exhibit inducible resistance to Erythromycin. This means that exposure to sub-inhibitory concentrations of the antibiotic can lead to the expression of resistance genes.
Conclusion
The effective use of Erythromycin for bacterial selection requires careful consideration of the working concentration, proper preparation of stock solutions, and an understanding of its mechanism of action. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively utilize Erythromycin in their experiments. Adherence to established quality control procedures, such as regular MIC testing of reference strains, is crucial for ensuring the accuracy and reproducibility of results.
Application Note: High-Throughput Analysis of Erythromycin A and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a macrolide antibiotic widely used to treat various bacterial infections. Understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing therapeutic efficacy and ensuring patient safety. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and selective quantification of erythromycin A and its metabolites in complex biological matrices. This application note provides detailed protocols for the analysis of erythromycin A and its primary metabolites, N-desmethylerythromycin A and anhydroerythromycin A, in plasma and tissue samples.
Metabolic Pathway of Erythromycin A
Erythromycin A undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway is N-demethylation, resulting in the formation of N-desmethylerythromycin A.[1][2][3] In acidic environments, such as the stomach, erythromycin A can degrade to form anhydroerythromycin A, an inactive metabolite.[2][3]
Metabolism of Erythromycin A.
Quantitative Analysis by LC-MS/MS
The following tables summarize typical LC-MS/MS parameters and performance characteristics for the analysis of erythromycin A and its metabolites.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| Chromatography | |
| Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.7 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 450 °C[4] |
| Ion Spray Voltage | 3500 V[4] |
Table 2: MRM Transitions for Erythromycin A and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Erythromycin A | 734.5 | 158.2 | 35 |
| 576.4 | 25 | ||
| N-desmethylerythromycin A | 720.5 | 144.0 | 30 |
| 562.2 | 20 | ||
| Anhydroerythromycin A | 716.5 | 158.2 | 30 |
| 558.3 | 20 | ||
| Erythromycin-(N-methyl-13C, d3) (IS) | 738.4 | 158.4 | 35 |
Table 3: Method Performance Characteristics
| Analyte | Matrix | LLOQ (ng/mL) | Linearity (r²) | Recovery (%) | Precision (%RSD) |
| Erythromycin A | Human Plasma | 0.25 - 0.5[5][6] | >0.99[5][6] | 88 - 105[5] | < 15[5] |
| Chicken Tissue | 2.0 | >0.99 | 87.8 - 104.2 | < 7.1 | |
| N-desmethylerythromycin A | Chicken Tissue | 2.0 | >0.99 | 87.8 - 104.2 | < 7.1 |
Experimental Protocols
The following are detailed protocols for the extraction of erythromycin A and its metabolites from plasma and tissue samples for LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and simple method for high-throughput analysis of plasma samples.[7]
Plasma Sample Preparation Workflow.
Materials:
-
Human plasma (EDTA)
-
Erythromycin-(N-methyl-13C, d3) internal standard (IS) solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the appropriate amount of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge at 11,000 rpm for 5 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with an equal volume of mobile phase A.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[7]
Protocol 2: QuEChERS for Tissue Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust technique for extracting a wide range of analytes from complex matrices like tissue.[3]
Tissue Sample Preparation Workflow.
Materials:
-
Tissue sample
-
Erythromycin-d6 internal standard (IS) solution
-
Acetonitrile (HPLC grade) with 1% formic acid
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE (d-SPE) tubes (containing MgSO₄, PSA, C18)
-
Polypropylene centrifuge tubes (15 mL and 2 mL)
-
Tissue homogenizer
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Weigh approximately 1 g of tissue into a 15 mL centrifuge tube.[3]
-
Add 2 mL of cold water and homogenize until uniform.[3]
-
Add the internal standard solution.
-
Add 5 mL of acetonitrile with 1% formic acid.[3]
-
Vortex vigorously for 1 minute.[3]
-
Add 400 mg of MgSO₄ and 100 mg of NaCl.[3]
-
Immediately cap and vortex for another minute.[3]
-
Centrifuge at 4,000 x g for 5 minutes at 4°C.[3]
-
Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[3]
-
Vortex for 30 seconds.[3]
-
Centrifuge at 10,000 x g for 5 minutes.[3]
-
Transfer an aliquot of the cleaned supernatant, dilute with an equal volume of water, and filter through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
Conclusion
The LC-MS/MS methods and protocols detailed in this application note provide a robust and reliable framework for the quantitative analysis of erythromycin A and its major metabolites in plasma and tissue samples. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. These methods are well-suited for high-throughput applications in pharmacokinetic studies, therapeutic drug monitoring, and other drug development research.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Formulating Erythromycin A Dihydrate for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a macrolide antibiotic with a broad spectrum of activity, primarily against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[][2][3][4] Beyond its antimicrobial properties, erythromycin also exhibits significant anti-inflammatory and prokinetic effects.[5][6][7][8][9][10] However, the dihydrate form of Erythromycin A presents formulation challenges for in vivo animal studies due to its poor aqueous solubility and instability in acidic environments, which can lead to variable oral bioavailability.[11]
These application notes provide detailed protocols for formulating Erythromycin A dihydrate for oral gavage and parenteral (intraperitoneal and intravenous) administration in animal models, particularly mice. The protocols are designed to address the physicochemical limitations of the compound and ensure consistent and reliable delivery for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate formulations.
| Property | Value/Description | Reference |
| Molecular Formula | C₃₇H₆₇NO₁₃ · 2H₂O | |
| Molecular Weight | 769.96 g/mol | [8] |
| Appearance | White or slightly yellow crystalline powder | |
| Aqueous Solubility | Poorly soluble | |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethyl formamide (DMF). Approximately 30 mg/mL in ethanol and 15 mg/mL in DMSO and DMF. | [12] |
| Stability | Unstable in acidic solutions.[11] | [11] |
| BCS Classification | Class II (High Permeability, Low Solubility) |
Formulation Strategies for In Vivo Administration
Given its low water solubility, several strategies can be employed to formulate this compound for in vivo studies. The choice of formulation will depend on the route of administration, the desired dose, and the specific aims of the study.
Oral Administration (Gavage)
For oral administration, it is critical to overcome the poor solubility and protect the drug from degradation in the acidic environment of the stomach.
1. Aqueous Suspension (Micronized)
A simple approach involves creating a suspension of micronized this compound in an aqueous vehicle containing a suspending agent.
2. Oil-in-Water Emulsion
This strategy can enhance the absorption of lipophilic drugs like erythromycin.
Parenteral Administration
For intravenous, intraperitoneal, or subcutaneous routes, the drug must be in a solution to ensure bioavailability and prevent injection site reactions.
1. Co-Solvent System
Utilizing a mixture of a non-aqueous solvent and an aqueous vehicle can solubilize this compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is suitable for studies where ease of preparation is a priority and precise control over bioavailability is less critical.
Materials:
-
This compound powder (micronized for best results)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Prepare the Vehicle: Slowly add 0.5 g of CMC to 100 mL of purified water while stirring continuously with a magnetic stirrer until a clear, homogenous solution is formed.
-
Weigh the API: Accurately weigh the required amount of this compound based on the target concentration and dosing volume.
-
Levigation: Place the weighed this compound powder into a mortar. Add a small volume of the CMC vehicle to wet the powder and triturate with the pestle to form a smooth paste. This step is essential to break down aggregates and ensure proper wetting of the drug particles.
-
Dilution: Gradually add the remaining vehicle to the paste while mixing continuously.
-
Final Mixing: Transfer the suspension to a beaker and stir on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Storage: Store the suspension in a sealed, light-protected container at 2-8°C. Prepare fresh daily and shake well before each use.
Typical Dosing in Mice:
| Parameter | Value | Reference |
| Dose Range | 50 - 900 mg/kg | [13] |
| Dosing Volume | 10 mL/kg | [14] |
Protocol 2: Preparation of a Solution for Intraperitoneal (IP) Injection
This protocol utilizes a co-solvent system to achieve a clear solution suitable for IP injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Dissolve the API: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 40 mg/mL).
-
Prepare the Vehicle: In a sterile tube, mix the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS.
-
Formulate the Dosing Solution: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration. For example, to make a 2 mg/mL solution, add 50 µL of the 40 mg/mL stock to 950 µL of the vehicle.
-
Sterilization: Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Use the formulation immediately or store at 2-8°C for a short period. Visually inspect for any precipitation before use.
Typical Dosing in Mice:
| Parameter | Value | Reference |
| Dose | 150 mg/kg | [13] |
| Dosing Volume | < 10 mL/kg | [15] |
| Injection Site | Lower right abdominal quadrant | [15] |
Signaling Pathways and Experimental Workflows
Erythromycin's Anti-Inflammatory Signaling Pathway
Erythromycin has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway and upregulating Developmental endothelial locus-1 (DEL-1).[5][6][16][17]
Caption: Erythromycin's anti-inflammatory signaling pathway.
Erythromycin's Prokinetic (Motilin Agonist) Signaling Pathway
Erythromycin acts as a motilin receptor agonist, stimulating gastrointestinal motility.[7][9][10][18][19]
Caption: Erythromycin's motilin agonist signaling pathway.
General Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a formulated this compound preparation.
Caption: General workflow for an in vivo efficacy study.
Conclusion
The successful in vivo evaluation of this compound relies on the careful selection and preparation of an appropriate formulation that addresses its inherent physicochemical challenges. The protocols and information provided herein offer a comprehensive guide for researchers to develop and implement effective dosing strategies for their animal studies. It is recommended to perform pilot studies to assess the tolerability and pharmacokinetic profile of the chosen formulation in the specific animal model before commencing large-scale efficacy trials.
References
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent. | Semantic Scholar [semanticscholar.org]
- 10. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral administration of erythromycin decreases RNA toxicity in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of the gastric motility response to human motilin and erythromycin in human motilin receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dissolving Erythromycin A Dhydrate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective dissolution of Erythromycin A dihydrate in aqueous buffers. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a hydrophobic molecule with poor solubility in water and neutral aqueous solutions.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high permeability but low aqueous solubility.[1][3] This inherent hydrophobicity often leads to precipitation when directly added to aqueous buffers.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its low water solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.[5] Common and effective solvents include ethanol, methanol, acetone, and DMSO.[1][6][7] Ethanol is frequently used for cell culture applications.[6][7]
Q3: What factors influence the stability of this compound in solution?
A3: The stability of erythromycin in solution is significantly influenced by pH and the presence of water.[8] It is unstable in acidic conditions, which can lead to degradation.[2] Stock solutions are best stored at 2-8°C or -20°C for long-term use.[6][9]
Experimental Protocols
Protocol 1: Preparation of an Ethanolic Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound powder
-
100% Ethanol[7]
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile filter (0.22 µm) if sterile filtration is required (Note: Ethanol may dissolve some filter types)[7]
Procedure:
-
In a sterile environment, accurately weigh 200 mg of this compound powder.
-
Transfer the powder to a sterile container.
-
Add 20 mL of 100% ethanol.[7]
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Note on Sterilization: Do not autoclave solutions containing ethanol. If sterile filtration is necessary, ensure the filter membrane is compatible with ethanol.[7]
-
Store the stock solution in a tightly sealed, light-protected container at -20°C for up to one year.[6]
Troubleshooting Guide
Issue: Precipitation occurs when adding the stock solution to my aqueous buffer/media.
This is a common issue due to the low aqueous solubility of Erythromycin.[4]
Solutions:
-
Slow, Drop-wise Addition: Warm the aqueous buffer or cell culture medium to its working temperature (e.g., 37°C). While gently stirring or swirling the buffer, add the ethanolic stock solution drop by drop. This allows for gradual dispersion and can prevent immediate precipitation.[4]
-
Increase Final Volume: By adding the stock solution to a larger volume of aqueous buffer, the final concentration of both the erythromycin and the organic solvent is lower, which can help maintain solubility.
-
pH Adjustment: Erythromycin's solubility is pH-dependent. While it is unstable in acidic conditions, slightly adjusting the pH of the final aqueous solution (if experimentally permissible) may improve solubility. A 0.067% solution of erythromycin in water has a pH of 8.0-10.5.[9]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
The solubility of this compound varies significantly across different solvents.
| Solvent | Solubility | Temperature | Reference |
| Water | ~2 mg/mL | Not Specified | [9][10] |
| Ethanol | 50 mg/mL | Not Specified | [9] |
| 2 M HCl | 50 mg/mL | Not Specified | [9] |
| Methanol | Soluble | Not Specified | [1] |
| Acetone | Freely Soluble | Not Specified | [9] |
| Chloroform | Soluble | Not Specified | [9] |
Note: "Freely Soluble" and "Soluble" are qualitative terms from pharmaceutical literature indicating good solubility.
Dissolution Workflow
The following diagram outlines the recommended workflow for preparing a working solution of this compound in an aqueous buffer.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853", arrowhead="vee"];
} Caption: Recommended workflow for preparing an aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Erythromycin Stock Solution [novoprolabs.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 红霉素 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Erythromycin A Dihydrate Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Erythromycin A dihydrate in solution at various pH values.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Erythromycin A stability in aqueous solutions?
A1: Erythromycin A exhibits its greatest stability in the neutral to slightly alkaline pH range, with the optimal pH for stability being approximately 7.0-8.5.
Q2: Why is Erythromycin A unstable in acidic conditions?
A2: In acidic environments, Erythromycin A undergoes rapid degradation primarily through an intramolecular cyclization reaction. This process involves the formation of inactive degradation products, such as anhydroerythromycin A, which is a spiroketal derivative. This acid sensitivity is a significant drawback, leading to its rapid inactivation in the stomach.
Q3: What are the main degradation products of Erythromycin A at different pH values?
A3:
-
Acidic Conditions (pH < 6.0): The primary degradation products are anhydroerythromycin A and erythromycin A enol ether, which are formed through internal dehydration and are biologically inactive.
-
Weakly Alkaline Conditions (pH > 8.0): Degradation can occur through the hydrolysis of the lactone ring. In weakly alkaline solutions, the hydroxide ion can catalyze the hydrolysis of the lactonyl ester bond, leading to the formation of pseudoerythromycin A enol ether.
Q4: Can buffer components affect the stability of Erythromycin A?
A4: Yes, buffer components can influence the degradation kinetics of Erythromycin A. To determine the buffer-independent rate constants, it is advisable to use buffers such as sodium acetate for acidic pH ranges and Tris-HCl for neutral to alkaline pH ranges and to study the effect of buffer concentration.
Q5: How can I minimize the degradation of Erythromycin A in my experiments?
A5: To minimize degradation, prepare stock solutions in a suitable organic solvent like ethanol and make further dilutions in buffered aqueous solutions with a pH between 7.0 and 8.5. Prepare solutions fresh and store them at low temperatures (2-8°C) when not in use, although stability at these temperatures should be verified for your specific experimental conditions. For oral formulations, enteric coatings are often used to protect the drug from the acidic environment of the stomach.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Erythromycin A potency in solution. | The pH of the solution is too acidic (below 6.0) or too alkaline (above 9.0). | Adjust the pH of your solution to the optimal range of 7.0-8.5 using appropriate buffers (e.g., phosphate or Tris-HCl). |
| Inconsistent results in stability studies. | The buffer capacity is insufficient, leading to pH shifts during the experiment. The temperature is not adequately controlled. | Ensure your buffer has sufficient capacity to maintain a stable pH. Conduct experiments at a constant, controlled temperature. |
| Precipitation of Erythromycin A from the solution. | The concentration of Erythromycin A exceeds its solubility at the given pH and temperature. | Determine the solubility of this compound under your experimental conditions. You may need to lower the concentration or use a co-solvent if appropriate for your experiment. |
| Appearance of unknown peaks in HPLC analysis. | These are likely degradation products of Erythromycin A. | Use a stability-indicating HPLC method that can resolve Erythromycin A from its known degradation products. Characterize the unknown peaks using techniques like mass spectrometry (MS). |
Quantitative Data on Erythromycin A Stability
The stability of Erythromycin A in aqueous solution is highly dependent on pH. The following table summarizes the observed pseudo-first-order rate constants (k_obs) for the degradation of Erythromycin A at 37°C across a range of pH values.
| pH | Buffer System | k_obs (x 10⁻³ hr⁻¹) | Half-life (t₁/₂) (hours) |
| 3.5 | Sodium Acetate | 138.6 | 5.0 |
| 4.0 | Sodium Acetate | 46.2 | 15.0 |
| 4.5 | Sodium Acetate | 15.4 | 45.0 |
| 5.0 | Sodium Acetate | 5.8 | 120.0 |
| 5.5 | Sodium Acetate | 2.3 | 300.0 |
| 7.0 | Tris-HCl | 0.7 | 990.0 |
| 7.5 | Tris-HCl | 0.5 | 1386.0 |
| 8.0 | Tris-HCl | 0.8 | 866.0 |
| 8.5 | Tris-HCl | 1.5 | 462.0 |
| 9.0 | Tris-HCl | 2.8 | 247.0 |
Data is based on the predictive model from the kinetic study by Kim et al., 2004.
Experimental Protocols
Protocol 1: Preparation of Buffered Solutions for Stability Studies
-
Stock Buffer Preparation:
-
Sodium Acetate Buffer (0.2 M): Dissolve 16.4 g of anhydrous sodium acetate in 1 L of deionized water.
-
Tris-HCl Buffer (0.2 M): Dissolve 24.2 g of Tris base in 1 L of deionized water.
-
-
pH Adjustment:
-
For each desired pH, take an aliquot of the stock buffer.
-
For sodium acetate buffers (pH 3.5-5.5), adjust the pH by adding 0.2 M HCl.
-
For Tris-HCl buffers (pH 7.0-9.0), adjust the pH by adding 0.2 M HCl.
-
Use a calibrated pH meter for all adjustments.
-
-
Working Buffer Preparation:
-
Dilute the pH-adjusted stock buffers to the desired final concentration (e.g., 0.05 M) with deionized water.
-
Protocol 2: this compound Stability Testing
-
Stock Solution Preparation:
Degradation of Erythromycin A dihydrate at elevated temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin A dihydrate, focusing on its degradation at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound at elevated temperatures?
A1: The primary thermal degradation pathway for this compound is dehydration. At elevated temperatures, it loses its two water molecules to form an isomorphic dehydrate.[1][2] This can then undergo further degradation, including intramolecular cyclization to form anhydroerythromycin A, an inactive degradation product.[3][4]
Q2: At what temperatures does significant thermal degradation of this compound begin?
A2: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) of a similar salt, erythromycin thiocyanate dihydrate, show initial weight loss corresponding to dehydration occurring in the range of 332–395 K (59–122 °C).[5] After dehydration, the sample began to decompose at 439 K (166 °C).[5] Another study on this compound observed desolvation at temperatures between 59 and 105°C.[2] Accelerated stability studies have shown a slight decrease in the amount of Erythromycin A and an increase in impurities at 40°C and 50°C after 3 and 6 months of storage.[6]
Q3: How can I monitor the thermal degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for assessing the degradation of Erythromycin A.[7][8] This method can separate Erythromycin A from its degradation products, allowing for their quantification. Coupling HPLC with mass spectrometry (MS) can aid in the identification of the degradation products.[8][9]
Q4: What are the common degradation products observed during thermal stress studies of Erythromycin A?
A4: Besides anhydroerythromycin A, other common impurities that may increase at elevated temperatures include Impurity B and Impurity H, as per the European Pharmacopoeia.[6] Forced degradation studies under various stress conditions (acid, base, oxidation) can reveal a more comprehensive profile of potential degradation products.[8][9]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of degradation in my sample stored at a moderately elevated temperature.
-
Possible Cause 1: Presence of Moisture. this compound is sensitive to humidity. High humidity conditions can accelerate degradation, even at moderately elevated temperatures.[10]
-
Troubleshooting Step 1: Ensure that the sample is stored in a tightly sealed container with a desiccant to minimize exposure to moisture.
-
Possible Cause 2: Inaccurate Temperature Control. The actual storage temperature may be higher than intended, leading to accelerated degradation.
-
Troubleshooting Step 2: Calibrate your oven or incubator to ensure accurate temperature control. Use a calibrated thermometer to monitor the temperature independently.
-
Possible Cause 3: Interaction with Excipients. If you are working with a formulation, certain excipients may interact with this compound at elevated temperatures, catalyzing degradation.
-
Troubleshooting Step 3: Conduct a compatibility study of this compound with individual excipients at the intended storage temperature to identify any potential interactions.
Issue 2: Difficulty in resolving Erythromycin A from its degradation products using HPLC.
-
Possible Cause 1: Suboptimal HPLC Method. The chosen mobile phase, column, or gradient may not be suitable for separating the specific degradation products formed.
-
Troubleshooting Step 1: Develop a stability-indicating HPLC method. This involves systematically testing different columns (e.g., C18), mobile phases (e.g., acetonitrile or methanol with a buffer like ammonium hydroxide), and gradient conditions to achieve optimal separation.[8]
-
Possible Cause 2: Co-elution of Impurities. Multiple degradation products might be eluting at or very close to the retention time of Erythromycin A.
-
Troubleshooting Step 2: Employ a mass spectrometer (MS) detector with your HPLC system. This will allow you to identify peaks based on their mass-to-charge ratio (m/z), helping to distinguish between co-eluting compounds.[9]
Data Presentation
Table 1: Summary of Erythromycin A Degradation at Elevated Temperatures from an Accelerated Stability Study.
| Storage Temperature | Storage Duration | Erythromycin A Content | Impurity B | Impurity H | Total Impurities |
| -20°C | 6 months | Unchanged | 0.7% | 0.2% | 6.7% |
| 25°C | 6 months | Unchanged | - | - | - |
| 40°C | 3 months | Slight Decrease | Increased | Increased | - |
| 40°C | 6 months | Slight Decrease | - | - | - |
| 50°C | 3 months | Slight Decrease | Increased | Increased | - |
| 50°C | 6 months | Slight Decrease | 1.3% | 0.8% | 8.1% |
Data adapted from an accelerated stability study on a proposed WHO International Standard for Erythromycin.[6]
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the thermal stability of this compound.
1. Sample Preparation:
- Accurately weigh this compound powder into suitable vials (e.g., glass vials with airtight seals).
- Prepare a control sample to be stored at a reference temperature (e.g., -20°C).[6]
2. Stress Conditions:
- Place the sample vials in calibrated ovens or climatic chambers set to the desired elevated temperatures (e.g., 40°C, 50°C, 60°C, 80°C).[6][7][10]
- For studies including humidity, use climatic chambers with controlled relative humidity (e.g., 75% RH).[10]
- Expose the samples for a defined period (e.g., 10 days, 1 month, 3 months, 6 months).[6][10]
3. Sample Analysis:
- At each time point, remove a vial from each temperature condition.
- Prepare a solution of the stressed sample in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[9]
- Analyze the sample using a validated stability-indicating HPLC method. A common approach involves a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like methanol or acetonitrile.[8]
- Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of Erythromycin A.
- If available, use an MS detector to obtain mass spectra of the degradation products for identification.[9]
4. Data Evaluation:
- Calculate the percentage of degradation of Erythromycin A by comparing its peak area to that of the control sample.
- Quantify the formation of individual degradation products using appropriate reference standards if available, or report as a percentage of the total peak area.
Visualizations
Caption: Thermal Degradation Pathway of this compound.
Caption: Workflow for a Thermal Degradation Study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic Behavior of Erythromycin Thiocyanate Dihydrate in Six Pure Solvents and Two Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Erythromycin A Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of Erythromycin A degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways of Erythromycin A?
Erythromycin A is known to be unstable under various stress conditions, leading to the formation of several degradation products. The primary degradation pathways are initiated by acidic, alkaline, and oxidative environments.[1] Under acidic conditions, a key degradation pathway involves intramolecular cyclization reactions, leading to the formation of inactive products like anhydroerythromycin A.[1][2] In weakly alkaline solutions, the lactone ring of erythromycin A can be hydrolyzed.[3] The molecule is comparatively more stable under thermal and photolytic stress.[1][4]
Q2: What are the common degradation products of Erythromycin A observed in LC-MS?
Several degradation products of Erythromycin A can be identified by their mass-to-charge ratio (m/z) in LC-MS analysis. Some of the most commonly reported degradation products include anhydroerythromycin A and erythromycin A enol ether.[5] The formation of these products is often dependent on the specific stress conditions applied.
Q3: Why is mass spectrometry (MS) preferred over UV detection for analyzing Erythromycin A and its impurities?
Erythromycin A and many of its related impurities have low UV absorption, which necessitates the injection of large sample amounts to achieve sufficient sensitivity with a UV detector.[6][7] This can lead to column overloading and poor chromatography.[6][7] Mass spectrometry offers higher sensitivity and specificity, allowing for the detection and putative identification of degradation products based on their m/z values, even if they co-elute chromatographically.[7]
Q4: What causes in-source fragmentation of Erythromycin A during LC-MS analysis, and how can it be minimized?
Erythromycin A is thermally labile, and in-source fragmentation can occur in the mass spectrometer's ion source, leading to the appearance of fragment ions that can be mistaken for impurities.[6] This is often observed as ions with lower m/z values eluting at the same retention time as the parent drug.[6][7] To minimize this, it is crucial to optimize the ion source parameters, particularly by lowering the ion transfer tube temperature.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too much sample due to low UV absorptivity of erythromycin.[6] - Incompatible Mobile Phase pH: The pH of the mobile phase is not optimal for the basic nature of erythromycin. - Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase. | - Reduce the injection volume or dilute the sample. Utilize the higher sensitivity of MS detection.[6][7] - Adjust the mobile phase to a slightly basic or neutral pH to improve the peak shape of macrolide antibiotics.[8] - Use a guard column, implement a column washing step between injections, or replace the analytical column if necessary.[8][9] |
| High Back Pressure | - Column Frit Blockage: Particulate matter from the sample or system can clog the column inlet frit. - Sample Precipitation: The sample solvent may be too strong, causing the analyte to precipitate on the column. | - Install an in-line filter between the autosampler and the column.[9] - Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[10] |
| In-source Fragmentation of Erythromycin A | - High Ion Source Temperature: Erythromycin is thermally labile and can degrade in the ion source.[6] | - Reduce the ion transfer tube temperature in the MS source settings. For example, lowering the temperature from 300 °C to 250 °C has been shown to eliminate thermal degradation products.[6][7] |
| Co-elution of Impurities | - Insufficient Chromatographic Resolution: The HPLC method may not be adequate to separate all degradation products from the parent compound or from each other. | - With MS detection, co-elution can often be tolerated as long as the co-eluting species have different m/z values, allowing for mass-selective quantification.[7] - If separation is necessary, further method development is required, such as adjusting the gradient, mobile phase composition, or trying a column with different selectivity.[10] |
| Low Sensitivity/Signal Suppression | - Matrix Effects: Co-eluting matrix components can suppress the ionization of Erythromycin A and its degradation products. | - Implement more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Use a stable isotope-labeled internal standard (e.g., Erythromycin-d6) to compensate for matrix effects.[8] |
Data Presentation
Table 1: Common Erythromycin A Degradation Products and Related Substances Identified by LC-MS
| Compound | Monoisotopic Mass (Da) | Protonated Ion [M+H]⁺ (m/z) | Notes |
| Erythromycin A | 733.46 | 734.5 | Parent Drug |
| Anhydroerythromycin A | 715.45 | 716.5 | Major acid degradation product.[1][5][11] |
| Erythromycin A Enol Ether | 715.45 | 716.5 | Acid-catalyzed degradation product.[5] |
| Erythromycin B | 717.46 | 718.4 | Common process-related impurity.[6] |
| Erythromycin C | 719.44 | 720.4 | Common process-related impurity.[5] |
| N-demethylerythromycin A | 719.44 | 720.4 | Potential metabolite and degradation product.[5][12] |
| Pseudoerythromycin A enol ether | - | - | Base-catalyzed degradation product.[3] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
Protocol 1: Forced Degradation Study of Erythromycin A
This protocol outlines the conditions for inducing the degradation of Erythromycin A to generate its degradation products for LC-MS analysis.
-
Preparation of Erythromycin A Stock Solution:
-
Accurately weigh and dissolve Erythromycin A reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-2 mg/mL.[6]
-
-
Acidic Degradation:
-
Alkaline Degradation:
-
Take an aliquot of the stock solution and add an equal volume of 0.1N NaOH.
-
Incubate at room temperature for a specified period.
-
Neutralize the sample with an equivalent amount of 0.1N HCl.
-
-
Oxidative Degradation:
-
Take an aliquot of the stock solution and add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a specified period.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60-80 °C) for a set duration.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight for a specified period.
-
-
Sample Preparation for LC-MS Analysis:
-
Prior to injection, dilute the stressed samples with the mobile phase to an appropriate concentration.
-
Filter the samples through a 0.22 µm syringe filter if necessary.
-
Protocol 2: Generic LC-MS Method for the Analysis of Erythromycin A and its Degradation Products
This protocol provides a starting point for the LC-MS analysis. Optimization will likely be required based on the specific instrument and degradation products of interest.
-
Liquid Chromatography System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.[4][11]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[6][8]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all compounds, followed by a re-equilibration step. For example, 25% B held for a few minutes, then ramped to 90% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to detect all potential degradation products. Subsequently, a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed for quantification of specific degradants.
-
Ion Source Parameters:
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 12. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Erythromycin concentration to prevent resistant mutant selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing erythromycin concentration to prevent the selection of resistant mutants.
Frequently Asked Questions (FAQs)
Q1: What is the "mutant selection window" (MSW)?
A1: The mutant selection window is a concentration range of an antimicrobial agent where the selection of resistant mutants is most likely to occur. This window lies between the Minimum Inhibitory Concentration (MIC), which inhibits the growth of the bulk of the susceptible bacterial population, and the Mutant Prevention Concentration (MPC), which is the concentration needed to inhibit the growth of the least susceptible single-step mutants. Maintaining antibiotic concentrations above the MPC is crucial to restrict the emergence of resistance.
Q2: What are the primary mechanisms of erythromycin resistance?
A2: The two main mechanisms of erythromycin resistance in bacteria are:
-
Target-site modification: This is often mediated by erm (erythromycin resistance methylase) genes. The resulting enzyme modifies the ribosomal target of erythromycin, reducing drug binding. This can lead to cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics.
-
Active drug efflux: This mechanism is typically mediated by mef (macrolide efflux) genes, which code for a membrane pump that actively removes the antibiotic from the bacterial cell.
Q3: Why is it important to determine both MIC and MPC?
A3: Relying solely on the MIC to determine dosing regimens can be misleading. While a concentration above the MIC may be sufficient to treat an infection by inhibiting the susceptible population, it may fall within the mutant selection window, thereby selectively enriching for pre-existing resistant mutants. Determining the MPC provides a more conservative upper limit for dosing strategies aimed at preventing the evolution of resistance.
Q4: What are the standard quality control (QC) strains for erythromycin susceptibility testing?
A4: For ensuring the accuracy and reproducibility of MIC testing, the Clinical and Laboratory Standards Institute (CLSI) recommends using specific reference strains. The acceptable MIC ranges for erythromycin against these strains are well-established.
Data Presentation: MIC and MPC of Erythromycin
The following tables summarize available data for Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) of erythromycin against common bacterial species.
Table 1: Erythromycin MIC & MPC for Streptococcus pneumoniae
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MPC₅₀ (µg/mL) | MPC₉₀ (µg/mL) |
| 191 Clinical Isolates | 0.063 | 0.13 | 0.25 | 2 |
Data sourced from a study on clinical isolates of S. pneumoniae.
Table 2: Erythromycin MIC & MPC for Staphylococcus aureus
| Strain | MIC (µg/mL) | MPC (µg/mL) |
| ATCC 29213 | 2.2 | 57.6 |
Data is for the reference strain ATCC 29213 and may not be representative of all clinical isolates.
Table 3: Erythromycin MIC for Escherichia coli
| Strain Type | MIC Range (µg/mL) |
| Clinical Isolates | 16 to >1024 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Erythromycin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the erythromycin stock solution in CAMHB to achieve the desired concentration range.
-
Prepare Inoculum: From a fresh 18-24 hour bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.
Protocol 2: Determination of Mutant Prevention Concentration (MPC)
This protocol determines the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population.
Materials:
-
Agar plates containing various concentrations of erythromycin
-
Bacterial culture grown to a high density (≥10¹⁰ CFU/mL)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum: Grow a bacterial culture overnight and then subculture to obtain a high-density inoculum (≥10¹⁰ CFU/mL).
-
Plating: Plate a large volume of the high-density culture (containing at least 10¹⁰ cells) onto agar plates with a range of erythromycin concentrations.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Determine MPC: The MPC is the lowest antibiotic concentration where no bacterial colonies are observed.
Mandatory Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Validation & Comparative
A Comparative Guide to the In Vitro Activity of Erythromycin and Clarithromycin
This guide provides a detailed comparison of the in vitro activity of two prominent macrolide antibiotics: Erythromycin and its semi-synthetic derivative, Clarithromycin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance analysis of these two critical antimicrobial agents.
Introduction
Erythromycin, a foundational macrolide antibiotic, has been a mainstay in the treatment of various bacterial infections for decades. Clarithromycin was developed to improve upon Erythromycin's profile, offering enhanced acid stability, a broader spectrum of activity, and improved pharmacokinetic properties. Both antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide delves into their comparative in vitro efficacy, mechanisms of action, and the experimental protocols used to determine their activity.
Comparative In Vitro Activity
The in vitro potency of an antibiotic is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Erythromycin and Clarithromycin against a range of clinically relevant bacteria.
Gram-Positive Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Erythromycin | - | >64.0 |
| Clarithromycin | - | >64.0 | |
| Streptococcus pneumoniae (Penicillin-Susceptible & Intermediate) | Erythromycin | - | ≤ 0.125 |
| Clarithromycin | - | ≤ 0.125 | |
| Streptococcus pneumoniae (Penicillin-Resistant) | Erythromycin | - | >128.0 |
| Clarithromycin | - | >128.0 | |
| Streptococcus pyogenes | Erythromycin | - | 0.03 - 4.0 |
| Clarithromycin | - | 0.015 - 0.25 |
Data compiled from multiple sources.
Gram-Negative Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | Erythromycin | - | - |
| Clarithromycin | - | 4.0 | |
| Moraxella catarrhalis | Erythromycin | - | 0.25 |
| Clarithromycin | - | 0.12 - 0.25 |
Data compiled from multiple sources.
Anaerobic Bacteria
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Negative Anaerobes | Erythromycin | 4.0 | 256.0 |
| Clarithromycin | 2.0 | 256.0 | |
| Gram-Positive Anaerobes | Erythromycin | 2.0 | 256.0 |
| Clarithromycin | 1.0 | 256.0 |
Data represents a collection of various anaerobic species.
Mechanism of Action
Erythromycin and Clarithromycin share a common mechanism of action. They are bacteriostatic agents that inhibit protein synthesis by reversibly binding to the 23S rRNA of the 50S ribosomal subunit in susceptible bacteria. This binding action blocks the translocation step of protein synthesis, preventing the elongation of the polypeptide chain.
Caption: Mechanism of action of macrolide antibiotics.
Mechanisms of Resistance
Bacterial resistance to macrolides can occur through several mechanisms, with two being the most prominent: target site modification and active drug efflux.
-
Target Site Modification: This is often mediated by the erm (erythromycin ribosome methylation) genes, which encode for methyltransferase enzymes. These enzymes methylate the adenine residue in the 23S rRNA, reducing the binding affinity of macrolide antibiotics to the ribosome.
-
Active Efflux: This mechanism involves efflux pumps, encoded by genes such as mef (macrolide efflux), which actively transport macrolide antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target.
Caption: Key mechanisms of macrolide resistance.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized process critical for evaluating the in vitro activity of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.
Broth Microdilution Method
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the antibiotic in a suitable solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate broth) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 1
Azithromycin vs. Erythromycin: A Comparative Efficacy Guide Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of azithromycin and erythromycin against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, meningitis, and other invasive diseases. The following sections detail the comparative potency of these macrolide antibiotics, the underlying mechanisms of action and resistance, and the experimental protocols used to generate the presented data.
Comparative Efficacy: Quantitative Data
The in vitro activity of azithromycin and erythromycin against S. pneumoniae is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data from various studies, highlighting the potency of each drug against susceptible and resistant isolates.
Table 1: Comparative MIC Values for Azithromycin and Erythromycin against Macrolide-Susceptible Streptococcus pneumoniae
| Antibiotic | Modal MIC (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Azithromycin | 0.125 | 0.13 | 0.25 | [1] |
| Erythromycin | 0.063 | 0.063 | 0.125 | [1] |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
For macrolide-susceptible strains, both azithromycin and erythromycin are highly potent. However, erythromycin demonstrates a slightly lower modal MIC and MIC₉₀, suggesting greater intrinsic activity against susceptible isolates in some studies[1]. Another study found that ninety percent of hemolytic streptococci groups A and B, and Streptococcus pneumoniae were inhibited by 0.5 microgram/ml of azithromycin, with its activity being similar to that of erythromycin[2].
The landscape of efficacy changes dramatically with the emergence of resistance. The two primary mechanisms of macrolide resistance in S. pneumoniae are target site modification, primarily through the erm(B) gene, and active drug efflux, mediated by the mef(E) gene[3][4].
Table 2: Impact of Resistance Mechanisms on Azithromycin and Erythromycin MICs against Streptococcus pneumoniae
| Resistance Gene | Phenotype | Azithromycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Key Characteristics | Reference |
| mef(E) | M | Low to Moderate Resistance (e.g., 1-32) | Low to Moderate Resistance (e.g., 1-64) | Efflux pump specific to 14- and 15-membered macrolides. | [5][6] |
| erm(B) | MLSB | High-Level Resistance (e.g., >128) | High-Level Resistance (e.g., >128) | Ribosomal methylation confers cross-resistance to macrolides, lincosamides, and streptogramin B. | [3][6] |
| Dual erm(B) and mef(E) | MLSB + M | High-Level Resistance | High-Level Resistance | Combination of both mechanisms leads to very high-level resistance. | [6][7] |
Strains harboring the mef(E) gene typically exhibit low to moderate-level resistance to both azithromycin and erythromycin[5][6]. In contrast, the presence of the erm(B) gene, which encodes a methylase that alters the antibiotic's ribosomal target, results in high-level resistance to both drugs[3][6][8].
Mechanisms of Action and Resistance
Both azithromycin and erythromycin function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain[9][10][11].
References
- 1. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of the new oral macrolide azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azithromycin resistance mutations in Streptococcus pneumoniae as revealed by a chemogenomic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Epidemiology of Erythromycin Resistance in Streptococcus pneumoniae Isolates from Blood and Noninvasive Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotypes, Clones, and Mechanisms of Resistance of Erythromycin-Resistant Streptococcus pneumoniae Isolates Collected in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Azithromycin - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azithromycin: Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]
Navigating the Maze of Macrolide Resistance: A Comparative Guide to Erythromycin Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The pervasive issue of antibiotic resistance presents a formidable challenge to modern medicine. Within the macrolide class of antibiotics, a cornerstone in the treatment of various bacterial infections, the emergence of resistance to one agent often heralds a diminished efficacy of others. This guide provides an in-depth comparison of cross-resistance between erythromycin, the progenitor of the macrolide class, and its successors, including clarithromycin and azithromycin. We delve into the molecular underpinnings of this phenomenon, present comparative quantitative data, and outline the experimental protocols essential for its investigation in a laboratory setting.
The Landscape of Cross-Resistance: More Common Than Not
Cross-resistance among macrolide antibiotics is a well-documented and clinically significant issue. Generally, bacterial strains that exhibit resistance to erythromycin will also demonstrate reduced susceptibility to other macrolides, such as clarithromycin and azithromycin. This is primarily because these antibiotics share a common mechanism of action and are affected by the same resistance mechanisms. They all bind to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. Consequently, alterations in the binding site or mechanisms that expel one macrolide are typically effective against others.
However, the degree of cross-resistance can vary depending on the specific resistance mechanism at play and the particular macrolide. For instance, some mechanisms confer high-level resistance to all macrolides, while others may result in more moderate or selective resistance patterns.
Unraveling the Molecular Mechanisms of Resistance
Two predominant mechanisms are responsible for macrolide resistance and subsequent cross-resistance: target site modification and active drug efflux. A third, less common mechanism involves enzymatic inactivation of the antibiotic.
Target Site Modification: The erm Genes
The most widespread mechanism of macrolide resistance is the modification of the antibiotic's target on the ribosome. This is primarily mediated by a family of enzymes called erythromycin ribosome methylases, which are encoded by erm (erythromycin ribosome methylation) genes. These enzymes add one or two methyl groups to a specific adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit. This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.
The expression of erm genes can be either constitutive (always on) or inducible. Inducible expression is triggered by the presence of a macrolide antibiotic. This mechanism typically confers high-level resistance to all macrolides, resulting in complete cross-resistance.
Active Drug Efflux: The mef Genes
Another significant mechanism of macrolide resistance involves the active pumping of the antibiotic out of the bacterial cell. This process is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of compounds, including antibiotics. In the context of macrolide resistance, the most prominent efflux system is encoded by the mef (macrolide efflux) genes, such as mef(A) and mef(E).
This mechanism typically confers low to moderate-level resistance to 14- and 15-membered macrolides (e.g., erythromycin, clarithromycin, azithromycin), but not to 16-membered macrolides, lincosamides, or streptogramin B. This resistance pattern is known as the M phenotype.
Quantitative Comparison of In Vitro Activity
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize MIC data for erythromycin and other macrolides against various bacterial species, illustrating the impact of different resistance mechanisms.
Table 1: Comparative MIC Values (μg/mL) for Macrolide-Susceptible Streptococcus pneumoniae
| Antibiotic | MIC50 | MIC90 |
| Erythromycin | 0.063 | 0.125 |
| Clarithromycin | 0.031 | 0.063 |
| Azithromycin | 0.125 | 0.25 |
Data adapted from a study on clinical isolates of S. pneumoniae.
Table 2: Comparative MIC Values (μg/mL) for Macrolide-Resistant Streptococcus pneumoniae
| Resistance Mechanism | Erythromycin MIC | Clarithromycin MIC | Azithromycin MIC |
| erm(B) | >128.0 | >128.0 | >128.0 |
| mef(A) | 1-64 | 1-64 | 1-64 |
MIC ranges are generally observed. Strains with the erm(B) gene typically exhibit high-level resistance, while those with mef(A) show more moderate resistance.
Experimental Protocols for Determining Cross-Resistance
Accurate determination of cross-resistance is crucial for both clinical diagnostics and drug development. The following outlines a standard experimental workflow.
A Comparative Guide to the Pharmacokinetic Profiles of Erythromycin and Azithromycin in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two crucial macrolide antibiotics, Erythromycin and Azithromycin, within mouse models. Understanding these differences is paramount for preclinical research and the development of more effective therapeutic strategies. This document synthesizes experimental data on their absorption, distribution, metabolism, and excretion, presenting it in a clear, comparative format.
Executive Summary
Erythromycin, a cornerstone of macrolide therapy, often faces limitations due to its variable oral bioavailability and short half-life. Azithromycin, a semi-synthetic derivative, was developed to overcome these shortcomings. Experimental data from murine models consistently demonstrates Azithromycin's superior pharmacokinetic profile, characterized by enhanced tissue penetration, particularly in the lungs, and a significantly longer elimination half-life. These attributes contribute to its broader clinical applicability and more convenient dosing regimens.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Erythromycin and Azithromycin in mice, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as mouse strain, dosage, and analytical methods may vary between studies.
| Parameter | Erythromycin | Azithromycin | Key Observations |
| Oral Bioavailability (%) | ~14% in rats (often used as a surrogate) | ~37% | Azithromycin exhibits significantly higher and more reliable oral absorption. Erythromycin's bioavailability is notably decreased by food. |
| Peak Plasma Concentration (Cmax) (µg/mL) | 0.8 - 1.0 (for a 4 mg/kg dose) | 0.8 - 1.0 (for a 4 mg/kg dose) | While peak plasma concentrations can be similar at equivalent doses, Azithromycin's Cmax is achieved rapidly and is followed by extensive tissue distribution, leading to lower sustained plasma levels. |
| Time to Peak Plasma Concentration (Tmax) (min) | 10 - 20 | 10 - 20 | Both drugs are rapidly absorbed after oral administration. |
| Elimination Half-life (t½) (hours) | ~0.8 - 2 | ~7.3 - 17.3 | Azithromycin has a markedly longer elimination half-life, allowing for less frequent dosing. |
| Tissue to Plasma Ratio (Lung) | ~3 | ~21 | Azithromycin demonstrates exceptional penetration into lung tissue, a key site for respiratory infections. |
| Plasma Protein Binding (%) | 70 - 90 | 12 - 50 (concentration-dependent) | Lower plasma protein binding of Azithromycin contributes to its extensive distribution into tissues. |
| Primary Route of Elimination | Biliary | Biliary | Both drugs are primarily cleared through the liver. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are standard protocols for key experiments cited in the comparison of Erythromycin and Azithromycin in mice.
Oral Administration (Gavage)
This procedure ensures accurate dosing of a specific volume of the drug directly into the stomach.
-
Animal Model: Male or female mice (specific strain, e.g., Swiss, C57BL/6), typically 6-8 weeks old.
-
Preparation: Animals are fasted overnight (approximately 12 hours) with free access to water to ensure gastric emptying and consistent absorption.
-
Dosing Formulation: The drug is typically suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Procedure:
-
The mouse is weighed to calculate the precise volume to be administered (typically 5-10 mL/kg).
-
The mouse is gently restrained, and a gavage needle of appropriate size (e.g., 20-22 gauge for adult mice) is attached to a syringe containing the drug formulation.
-
The needle is carefully inserted into the mouth and advanced along the upper palate into the esophagus. The tube should pass smoothly without resistance.
-
Once in the stomach, the formulation is slowly injected.
-
The needle is then gently withdrawn.
-
Blood Sample Collection (Retro-orbital Sinus)
This technique allows for serial blood sampling to determine the drug concentration-time profile in plasma.
-
Anesthesia: The mouse is anesthetized using a suitable agent (e.g., isoflurane) to immobilize the animal and minimize distress.
-
Procedure:
-
The anesthetized mouse is positioned on its side.
-
The eyelids are gently retracted to cause the globe to protrude slightly, providing access to the retro-orbital sinus.
-
A small, heparinized capillary tube is inserted at the medial canthus of the eye at a 45-degree angle.
-
With a slight rotating motion, the sinus is punctured, and blood flows into the capillary tube.
-
After collecting the desired volume, the capillary tube is withdrawn, and gentle pressure is applied with sterile gauze to ensure hemostasis.
-
Blood samples are then centrifuged to separate the plasma, which is stored at -80°C until analysis.
-
Tissue Homogenization
This protocol is used to extract the drug from tissues for quantification.
-
Sample Collection: At predetermined time points, mice are euthanized, and target tissues (e.g., lungs, liver) are rapidly excised, weighed, and rinsed with cold saline.
-
Homogenization Buffer: A suitable buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) is added to the tissue at a specific ratio (e.g., 900 µL buffer per 100 mg of tissue).
-
Procedure:
-
The tissue and buffer are placed in a homogenizer tube kept on ice.
-
The tissue is homogenized using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer or a bead beater) until a uniform consistency is achieved.
-
The homogenate is then centrifuged at high speed (e.g., 13,000 x g) to pellet cellular debris.
-
The resulting supernatant is collected and
-
Navigating Erythromycin Resistance in Staphylococcus aureus: A Comparative Guide to Mechanisms and Detection
For Researchers, Scientists, and Drug Development Professionals
Erythromycin, a macrolide antibiotic, has long been a therapeutic option against Staphylococcus aureus infections. However, the emergence and spread of resistance mechanisms significantly challenge its clinical efficacy. Understanding the molecular underpinnings of this resistance is paramount for the development of novel antimicrobial strategies and for guiding appropriate therapeutic choices. This guide provides a detailed comparison of the primary mechanisms of erythromycin resistance in S. aureus, supported by quantitative data and detailed experimental protocols for their characterization.
Core Mechanisms of Erythromycin Resistance
Staphylococcus aureus employs three principal strategies to counteract the action of erythromycin: modification of the drug's target site, active efflux of the antibiotic, and enzymatic inactivation.
Target Site Modification: The Role of erm Genes
The most prevalent mechanism of erythromycin resistance in S. aureus involves the modification of its ribosomal target. This is primarily mediated by a family of enzymes known as erythromycin ribosome methylases, which are encoded by the erm genes. These methylases add one or two methyl groups to an adenine residue within the 23S rRNA component of the 50S ribosomal subunit. This alteration reduces the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, leading to a resistance phenotype known as MLSB resistance.
The expression of erm genes can be either constitutive or inducible . In constitutive resistance, the methylase is continuously produced, rendering the bacterium resistant to all MLSB antibiotics. In contrast, inducible resistance requires the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin, to trigger the expression of the methylase. Clinically, isolates with inducible resistance may appear susceptible to clindamycin (a lincosamide) in vitro, but therapy can fail due to the selection of constitutively resistant mutants. The most common erm genes found in S. aureus are ermA, ermB, and ermC.
Active Efflux: Pumping Out the Threat
The second major mechanism of resistance is the active removal of erythromycin from the bacterial cell via efflux pumps. In S. aureus, this is predominantly mediated by the msrA (macrolide-streptogramin resistance) gene, which encodes an ATP-binding cassette (ABC) transporter. This pump specifically recognizes and expels 14- and 15-membered macrolides and streptogramin B antibiotics. A related gene, msrB, also contributes to this resistance phenotype. Unlike erm-mediated resistance, efflux pump-mediated resistance does not confer cross-resistance to lincosamides.
Enzymatic Inactivation: Disarming the Antibiotic
A less common mechanism of erythromycin resistance in S. aureus is the enzymatic inactivation of the antibiotic molecule. This can occur through two main types of enzymes:
-
Esterases: Encoded by ere genes, these enzymes hydrolyze the lactone ring of the macrolide, rendering it inactive.
-
Phosphotransferases: Encoded by mph genes, such as mphC, these enzymes inactivate macrolides by adding a phosphate group.
Quantitative Comparison of Resistance Mechanisms
The prevalence of these resistance mechanisms can vary significantly depending on the geographical location and the nature of the S. aureus isolates (e.g., methicillin-resistant S. aureus [MRSA] vs. methicillin-susceptible S. aureus [MSSA]). The following tables summarize quantitative data from various studies on the distribution of erythromycin resistance genes in S. aureus.
Table 1: Prevalence of erm Genes in Erythromycin-Resistant S. aureus Isolates
| Gene | Prevalence (%) | Study Population | Reference |
| ermA | 5.8 - 66.6 | Clinical Isolates | |
| ermB | 0.7 - 14.89 | Clinical Isolates | |
| ermC | 23.4 - 84 | Clinical Isolates |
Table 2: Prevalence of Efflux and Enzymatic Inactivation Genes in Erythromycin-Resistant S. aureus Isolates
| Gene | Mechanism | Prevalence (%) | Study Population | Reference |
| msrA | Efflux | 3.5 - 46 | Clinical Isolates | |
| msrB | Efflux | 3.8 | Clinical Isolates | |
| mphC | Enzymatic Inactivation | 3.8 - 45.2 | Clinical Isolates |
Visualizing the Mechanisms of Resistance
Caption: Overview of Erythromycin Resistance Mechanisms in S. aureus.
Experimental Protocols
Accurate identification of the underlying resistance mechanism is crucial for both clinical diagnostics and research. Below are detailed methodologies for key experiments.
DNA Extraction from Staphylococcus aureus
A rapid and efficient method for obtaining high-quality DNA for subsequent molecular analysis is essential.
Materials:
-
Tryptic Soy Agar (TSA)
-
TENT buffer (10 mM Tris-HCl, 0.1 M NaCl, 1 mM EDTA, 5% [v/v] Triton X-100, pH 8.0)
-
95% ethanol, chilled
-
Sterile distilled water
-
Microcentrifuge tubes
-
Heating block or water bath
-
Microcentrifuge
Protocol:
-
Culture S. aureus on a TSA plate at 37°C for 18-24 hours.
-
Harvest a pure colony and suspend it in 300 µL of TENT buffer in a microcentrifuge tube.
-
Boil the cell suspension at 100°C for 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new sterile microcentrifuge tube.
-
Add 600 µL of cold 95% ethanol to the supernatant and incubate at -20°C for 20 minutes to precipitate the DNA.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully remove the ethanol and air-dry the DNA pellet.
-
Resuspend the DNA in 50 µL of sterile distilled water.
-
Store the extracted DNA at -20°C until use.
Phenotypic Detection of Inducible Clindamycin Resistance (D-test)
This simple disk diffusion test is used to identify inducible MLSB resistance.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Erythromycin (15 µg) and clindamycin (2 µg) disks
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Sterile cotton swabs
-
Incubator (35°C)
-
Ruler or calipers
Protocol:
-
Prepare an inoculum of the S. aureus isolate in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, inoculate the entire surface of an M
A Head-to-Head Battle: Erythromycin vs. Clarithromycin Against Atypical Respiratory Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of atypical pneumonia treatment has long been dominated by macrolide antibiotics. Among them, erythromycin, the progenitor of its class, and its semi-synthetic derivative, clarithromycin, have been mainstays in clinical practice. This guide provides a detailed, evidence-based comparison of their in vitro efficacy against key atypical pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. By presenting quantitative data, experimental methodologies, and mechanistic insights, we aim to equip researchers and drug development professionals with the critical information needed for informed decision-making and future innovation.
Quantitative Efficacy: A Tale of Two Macrolides
The in vitro activity of an antibiotic is a crucial indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC)—the lowest concentration of a drug that inhibits the visible growth of a microorganism—is a standard metric for this assessment. The following tables summarize the comparative MIC data for erythromycin and clarithromycin against the three most common atypical respiratory pathogens.
Mycoplasma pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Erythromycin | >128 | >128 | ≤0.007 to >128 |
| Clarithromycin | 128 | >128 | ≤0.007 to >128 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from studies on various clinical isolates, including macrolide-resistant strains.[1]
For Mycoplasma pneumoniae, both erythromycin and clarithromycin have historically demonstrated potent activity. However, the emergence of macrolide-resistant strains has led to a significant increase in MIC values.[1] In regions with high resistance rates, the MIC₉₀ for both drugs can exceed 128 µg/mL, rendering them clinically ineffective against a majority of isolates.[1]
Chlamydia pneumoniae
| Antibiotic | MIC₉₀ (µg/mL) | Minimal Chlamydiacidal Concentration (MCC₉₀) (µg/mL) |
| Erythromycin | 0.125 | 0.125 |
| Clarithromycin | 0.031 | 0.031 |
Note: Data from a study on 49 clinical isolates of Chlamydia pneumoniae.
Against Chlamydia pneumoniae, an obligate intracellular pathogen, clarithromycin exhibits greater in vitro potency than erythromycin. Studies have shown that clarithromycin is 2- to 10-fold more active than erythromycin, with a lower MIC₉₀ and MCC₉₀.
Legionella pneumophila
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Erythromycin | 0.38 | 1 | 0.047 - 1 |
| Clarithromycin | 0.5 | 1 | 0.047 - 1 |
Note: Data from a study on Legionella pneumophila isolates from water systems.
In the case of Legionella pneumophila, both erythromycin and clarithromycin demonstrate comparable in vitro activity. The MIC values for both macrolides are generally low, indicating their potential effectiveness in treating Legionnaires' disease.
Unveiling the Mechanism: Inhibition of Bacterial Protein Synthesis
Erythromycin and clarithromycin share a common mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis.[2][3] This process is fundamental to their bacteriostatic, and in some cases, bactericidal activity.
Caption: Macrolide antibiotics bind to the 50S ribosomal subunit, inhibiting protein synthesis.
Both drugs bind to the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.[2] This binding event physically obstructs the exit tunnel through which newly synthesized polypeptide chains emerge, thereby halting the elongation of the protein. This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and replication.
Experimental Corner: Methodologies for In Vitro Susceptibility Testing
The reliability of MIC data is intrinsically linked to the rigor of the experimental protocol. The broth microdilution assay is a widely accepted method for determining the in vitro susceptibility of atypical pathogens to antimicrobial agents.[4][5]
Broth Microdilution Assay for Mycoplasma pneumoniae
-
Isolate Preparation: Clinical isolates of M. pneumoniae are cultured in a specialized growth medium, such as SP4 broth.
-
Inoculum Preparation: A standardized inoculum of the bacteria is prepared and adjusted to a specific turbidity.
-
Serial Dilution: The antibiotics (erythromycin and clarithromycin) are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for a period sufficient for visible growth to occur in the control wells (typically 3-5 days).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Head-to-Head Comparison Workflow
The following diagram illustrates a typical experimental workflow for a head-to-head comparison of erythromycin and clarithromycin.
Caption: Workflow for comparing the MICs of Erythromycin and Clarithromycin.
Concluding Remarks
This comparative guide highlights the nuanced differences in the in vitro activity of erythromycin and clarithromycin against key atypical pathogens. While both macrolides remain important tools in the antimicrobial arsenal, the superior potency of clarithromycin against Chlamydia pneumoniae and the rising tide of macrolide resistance in Mycoplasma pneumoniae are critical considerations for researchers and clinicians alike. The provided experimental framework serves as a foundation for conducting robust and reproducible head-to-head studies, which are essential for guiding the development of next-generation therapies to combat these challenging respiratory infections.
References
- 1. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy of clarithromycin against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erythromycin A Dihydrate: A Guide for Laboratory Professionals
The appropriate disposal of Erythromycin A dihydrate is a critical aspect of laboratory safety and environmental responsibility. Improper disposal of antibiotics like erythromycin can contribute to the contamination of water systems and the proliferation of antibiotic-resistant bacteria.[1][2] This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative to handle this compound with appropriate care. This compound can be a skin and respiratory sensitizer.[3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including gloves, a lab coat, and chemical-resistant safety glasses with side protection.[3] In instances of inadequate ventilation or when there is a potential for dust generation, respiratory protection such as a NIOSH-approved respirator is necessary.[3]
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area. A laboratory hood with an effective exhaust system is recommended to minimize the concentration of airborne particles.[3]
-
Handling Practices: Avoid all personal contact with the material, including inhalation and contact with skin and eyes.[3] Measures should be taken to minimize dust generation during handling.[3] Eating, drinking, or smoking in areas where the chemical is handled is strictly prohibited.[3] Always wash hands thoroughly after handling the material.[3]
Waste Classification
The first step in proper disposal is to correctly classify the waste. While Erythromycin is not explicitly listed as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA) P or U lists, it is crucial to consult state and local regulations, which may be more stringent.[4][5][6] Pharmaceutical waste can be classified as hazardous if it demonstrates characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] Given that Erythromycin is recognized as being very toxic to aquatic life with long-lasting effects, it may be classified as hazardous under local environmental regulations.[3]
Step-by-Step Disposal Protocol
1. Waste Segregation: All waste streams containing this compound must be segregated at the point of generation. Do not mix erythromycin waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
2. Waste Collection and Containment:
-
High-Concentration Waste: Pure this compound, expired reagents, and concentrated stock solutions are considered hazardous chemical waste.[2] These should be collected in a designated, suitable, and clearly labeled waste container.[3] The container must be kept tightly closed when not in use.[3]
-
Contaminated Labware and Debris: Solid waste materials such as gloves, pipette tips, flasks, and paper towels that have come into contact with this compound should be collected in the same designated container as the high-concentration waste.[3]
-
Dilute Liquid Waste: Due to the high aquatic toxicity of erythromycin, it is recommended that all dilute solutions, including used cell culture media containing erythromycin, be collected and managed as chemical waste.[9] While some general protocols suggest that heat-labile antibiotics may be autoclaved and drain-disposed, this is not recommended for erythromycin due to its environmental persistence.[2][9] Collect these liquids in a sealed, leak-proof container clearly labeled "Erythromycin-Containing Waste."
3. Spill Management: In the event of a spill, avoid generating dust.[7] For solid spills, you can dampen the material with water before carefully sweeping it up, or use a HEPA-filtered vacuum.[3] Place all cleanup materials into the designated hazardous waste container.[3] Prevent any spilled material from entering drains or waterways.[3]
4. Final Disposal: The standard and required method for the final disposal of this compound waste is through a licensed professional waste disposal company.[7] Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.
Data Presentation: this compound Waste Management
| Waste Type | Description | Recommended Disposal Procedure |
| High-Concentration Waste | Unused or expired this compound powder, concentrated stock solutions. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Arrange for pickup by a licensed chemical waste disposal service through your institution's EHS office.[2][3] |
| Contaminated Solid Waste | Gloves, pipette tips, weigh boats, empty original containers, and other labware contaminated with this compound. | Place in the same dedicated hazardous waste container as high-concentration waste.[3] |
| Contaminated Liquid Waste | Dilute solutions, used cell culture media containing erythromycin, and aqueous waste from cleaning contaminated labware. | Collect in a dedicated, sealed, leak-proof container labeled as "Erythromycin-Containing Waste." Do not discharge to the sewer. Arrange for pickup by a licensed chemical waste disposal service.[9] |
| Spill Cleanup Materials | Absorbents, wipes, and contaminated PPE from spill cleanup. | Collect in a sealed bag or container and place in the designated hazardous waste container.[3] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety and environmental management practices for chemical waste in a laboratory setting.
Mandatory Visualization
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 6. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Your Research: A Comprehensive Guide to Handling Erythromycin A Dihydrate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Erythromycin A dihydrate, a macrolide antibiotic. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment. Erythromycin may cause allergic skin reactions and, if inhaled, can lead to allergy or asthma-like symptoms.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | EN 166 (EU) or NIOSH (US) approved[3][4] | Protects against splashes and airborne dust particles.[5][6] |
| Face Shield | OSHA 29 CFR 1910.133[3][5] | Recommended when there is a significant risk of splashes.[5] | |
| Hand Protection | Chemical-resistant, impervious gloves | EU Directive 89/686/EEC and EN 374 compliant[5] | Prevents skin contact, which can lead to sensitization and allergic reactions.[6] Double gloving is recommended.[5] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[5] |
| Protective Suit | As needed for large quantities or spill cleanup | Provides full-body protection against chemical exposure.[5] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Follow OSHA respirator regulations in 29 CFR 1910.134[3][4] | Required when engineering controls are insufficient to control airborne dust or when dust formation is likely.[5][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of the research process.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.[6]
-
Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[3][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][6]
2. Handling and Preparation:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[3][6] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[3][5]
-
Procedural Steps:
3. Spill Management:
-
In the event of a minor spill, avoid generating dust.[6]
-
Carefully sweep or vacuum the solid material. A vacuum cleaner fitted with a HEPA filter is recommended.[6]
-
Dampening the material with water can help prevent it from becoming airborne.[6]
-
For major spills, evacuate the area and alert emergency responders.[6]
-
Collect the spilled material in a suitable, closed container for disposal.[3][6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the compound should be considered contaminated waste.[5]
-
Empty Containers: Empty containers should be triple-rinsed, if appropriate, and disposed of according to institutional guidelines.[5]
-
Excess Compound: Unused or expired this compound is considered chemical waste.[5]
-
-
Disposal Procedure:
-
Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[8]
-
Some antibiotics, including Erythromycin, are not destroyed by normal autoclaving and should be treated as high-risk waste.[8]
-
Engage a licensed professional waste disposal company to ensure the waste is managed and treated at an approved facility.[9]
-
Do not empty into drains.[7]
-
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pccarx.com [pccarx.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
